molecular formula C12H9BrO B089831 1-Bromo-4-phenoxybenzene CAS No. 101-55-3

1-Bromo-4-phenoxybenzene

Cat. No.: B089831
CAS No.: 101-55-3
M. Wt: 249.1 g/mol
InChI Key: JDUYPUMQALQRCN-UHFFFAOYSA-N
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Description

1-Bromo-4-phenoxybenzene ( 101-55-3), also widely known as 4-Bromodiphenyl ether, is an organic compound with the molecular formula C12H9BrO and a molecular weight of 249.10 g/mol . This compound is a brominated aromatic ether, characterized by two aromatic rings linked by an oxygen atom, with a bromine atom substituted at the para position of one ring . It is a valuable building block and intermediate in synthetic organic chemistry, particularly in research and development for pharmaceuticals and advanced materials . Its structure makes it a versatile precursor for synthesizing more complex molecules through cross-coupling reactions, such as Suzuki and Ullmann-type couplings, and for introducing the phenoxybenzene moiety into target structures. Physically, the compound has a melting point of approximately 18°C and a boiling point of around 310°C at 760 Torr . It is insoluble in water but soluble in various organic solvents, including ether, 1,4-dioxane, benzene, and toluene . Researchers should note that this compound is classified as very toxic to aquatic life with long-lasting effects (Hazard Statement H410) . It is also a peroxidizable compound and should be stored sealed in a dry, cool, and well-ventilated place away from heat and oxidizing materials to prevent the formation of unstable peroxides . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-bromo-4-phenoxybenzene
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InChI

InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
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InChI Key

JDUYPUMQALQRCN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
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Molecular Formula

C12H9BrO
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DSSTOX Substance ID

DTXSID8023927
Record name p-Bromodiphenyl ether
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Molecular Weight

249.10 g/mol
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Physical Description

4-bromophenyl phenyl ether appears as liquid. Freezing point 18 °C. Density 1.423 g / cm3. Insoluble or slightly soluble in water., mp = 18.72 deg C; [HSDB] Liquid; mp = 18 deg C; [CAMEO] Colorless liquid; mp = 17-18 deg C; [MSDSonline]
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Boiling Point

581 °F at 760 mmHg (NTP, 1992), 310.1 °C @ 760 MM HG, BP: 124-8 °C @ 3-4 mm Hg
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Flash Point

greater than 234 °F (NTP, 1992)
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Solubility

Insol in water, > 10% in ethyl ether
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Density

1.4208 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.6088 @ 20 °C/4 °C
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Vapor Pressure

0.0015 [mmHg], 0.0015 torr @ 20 °C (calc)
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CAS No.

101-55-3
Record name 4-BROMOPHENYL PHENYL ETHER
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Record name 1-Bromo-4-phenoxybenzene
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Melting Point

63 °F (NTP, 1992), 18.72 °C
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Foundational & Exploratory

1-Bromo-4-phenoxybenzene CAS number 101-55-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-4-phenoxybenzene (CAS: 101-55-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 101-55-3), a significant intermediate in organic synthesis. It details the compound's physicochemical properties, safety information, relevant experimental protocols, and applications, with a focus on its role in pharmaceutical and chemical research.

Core Properties and Identification

This compound, also known as 4-bromodiphenyl ether, is an aromatic ether and an organobromine compound.[1] Its structure features a diphenyl ether core with a bromine atom substituted at the para position of one phenyl ring.[1][2] This bifunctionality makes it a versatile building block in synthetic chemistry.

Table 1: Physicochemical Properties of this compound | Property | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 101-55-3 |[3][4] | | Molecular Formula | C₁₂H₉BrO |[3][4][5] | | Molecular Weight | 249.103 g/mol |[4][5] | | Melting Point | 18 °C (lit.) |[2][5] | | Boiling Point | 305 - 310.1 °C (lit.) |[2][5] | | Density | 1.423 g/mL at 25 °C (lit.) |[2] | | Refractive Index (n²⁰/D) | 1.607 (lit.) |[2] | | Flash Point | >230 °F (>110 °C) |[2][3] | | Vapor Pressure | 1.94 x 10⁻³ mmHg at 25 °C |[2] | | LogP (Octanol/Water) | 5.11 |[5] | | Solubility | Insoluble or slightly soluble in water.[1][2] Soluble in ether, 1,4-dioxane, benzene, and toluene.[2] | | Henry's Law Constant | 2.27 at 25 °C |[2] | | Appearance | Colorless to Almost Colorless Liquid |[2] | | SMILES | BrC1=CC=C(OC2=CC=CC=C2)C=C1 |[3] | | InChIKey | JDUYPUMQALQRCN-UHFFFAOYSA-N |[4][6] |

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7][8]

Table 2: GHS Hazard and Precautionary Statements

Category Code Statement Source(s)
Hazard H302 Harmful if swallowed. [7]
H315 Causes skin irritation. [7][8]
H319 Causes serious eye irritation. [7]
H335 May cause respiratory irritation. [7][8]
Prevention P261 Avoid breathing dust/fume/gas/mist/vapours/spray. [7]
P264 Wash face, hands and any exposed skin thoroughly after handling. [8]
P271 Use only outdoors or in a well-ventilated area. [8]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [7][8]
Response P302+P352 IF ON SKIN: Wash with plenty of soap and water. [7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8]
P312 Call a POISON CENTER or doctor if you feel unwell. [8]
Storage P403+P233 Store in a well-ventilated place. Keep container tightly closed. [8]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[8] |

Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this substance.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of more complex organic molecules.[9] Its structure is foundational for creating a variety of disubstituted diphenyl ethers, which are precursors to monomers used in high-performance polymers.[10]

  • Pharmaceutical Synthesis : The compound serves as a building block for developing new pharmaceutical agents. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.[9] This allows for the construction of diverse molecular scaffolds necessary for drug discovery.

  • Agrochemicals : Similar brominated aromatic compounds are used in the synthesis of pesticides and herbicides.[11] The structural motif of this compound can be modified to develop new crop protection agents.

  • Materials Science : As a member of the polybrominated diphenyl ether (PBDE) class, it is of interest in materials science.[12] Derivatives are used in the production of specialty chemicals and flame retardants.[5][9]

Purification_Workflow start Crude Product workup Work-up Aqueous wash to remove salts start->workup extraction Extraction Separate product into organic solvent workup->extraction drying Drying Remove residual water with Na₂SO₄ extraction->drying concentration Concentration Remove solvent via rotary evaporation drying->concentration chromatography Column Chromatography Separate product from impurities concentration->chromatography final_product Pure this compound chromatography->final_product

References

An In-depth Technical Guide to 4-Bromophenyl Phenyl Ether: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-bromophenyl phenyl ether. It includes detailed experimental protocols for its synthesis and analysis, presented in a format tailored for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Core Physical and Chemical Properties

4-Bromophenyl phenyl ether is an aromatic ether and an organobromine compound.[1] It is structurally characterized by a diphenyl ether backbone with a bromine atom substituted at the para-position of one of the phenyl rings. This compound is of interest as a high-temperature solvent and a versatile intermediate in the synthesis of more complex molecules.

Physical Properties

4-Bromophenyl phenyl ether is a liquid at room temperature with a freezing point of 18°C.[1] It is denser than water and is insoluble or only slightly soluble in it.[1][2] Key physical properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₉BrO[3]
Molecular Weight 249.10 g/mol [1]
Appearance Liquid[1]
Melting Point 18 °C (64.4 °F)[1][2]
Boiling Point 305-310 °C at 760 mmHg[2]
Density 1.423 g/cm³[1]
Flash Point > 112 °C (> 234 °F)[2]
Solubility in Water Insoluble or slightly soluble[1][2]
Chemical and Spectroscopic Properties

The chemical reactivity of 4-bromophenyl phenyl ether is influenced by the presence of the ether linkage and the bromine substituent on the aromatic ring. It can undergo reactions typical of aryl bromides, such as cross-coupling reactions. Spectroscopic data is crucial for its identification and characterization.

PropertyDataSource
IUPAC Name 1-bromo-4-phenoxybenzene[4]
CAS Number 101-55-3[3]
¹H NMR Spectral data available[4]
¹³C NMR Spectral data available[4]
Mass Spectrometry (MS) Major ions at m/z 248, 141, 77, 51[4]
Infrared (IR) Spectroscopy Spectral data available[5]
UV Absorption Maxima at 272 nm and 279 nm (in alcohol)[1]

Synthesis of 4-Bromophenyl Phenyl Ether

4-Bromophenyl phenyl ether can be synthesized through classical ether synthesis reactions, primarily the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[6][7] In the synthesis of 4-bromophenyl phenyl ether, this typically involves the reaction of a phenoxide with a brominated benzene derivative in the presence of a copper catalyst at elevated temperatures.[6][7][8]

Reaction Scheme:

Detailed Experimental Protocol (Representative):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 equivalent), sodium hydroxide (1.1 equivalents), and a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Formation of Phenoxide: Heat the mixture gently with stirring until the sodium hydroxide has completely reacted with the phenol to form sodium phenoxide.

  • Addition of Aryl Halide and Catalyst: To the resulting solution, add 1,4-dibromobenzene (1.0 equivalent) and a catalytic amount of copper(I) iodide (e.g., 5-10 mol%).

  • Reaction: Heat the reaction mixture to a temperature of 150-200°C and maintain it under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow for Ullmann Condensation

G Ullmann Condensation Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Phenol, NaOH, and DMF B Heat to form Sodium Phenoxide A->B C Add 1,4-Dibromobenzene and CuI catalyst B->C D Reflux at 150-200°C C->D E Cool and Extract with Organic Solvent D->E F Wash and Dry Organic Layer E->F G Purify by Distillation or Chromatography F->G H 4-Bromophenyl Phenyl Ether G->H

Caption: Workflow for the synthesis of 4-bromophenyl phenyl ether via Ullmann condensation.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[9] For the synthesis of 4-bromophenyl phenyl ether, this would involve the reaction of a phenoxide with a suitable brominated aromatic compound. It's important to note that direct Sₙ2 reaction on an unactivated aryl halide is generally not feasible.[10] However, a modification using a copper catalyst, similar to the Ullmann condensation, can facilitate the reaction.[10]

Reaction Scheme:

Detailed Experimental Protocol (Representative):

  • Reactant Preparation: In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable solvent like anhydrous acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (2.0 equivalents) to the solution and stir the suspension vigorously.

  • Addition of Aryl Halide and Catalyst: Add 1-bromo-4-iodobenzene (1.1 equivalents) to the mixture, followed by a catalytic amount of a copper salt, such as copper(I) oxide.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Quench the filtrate with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Experimental Workflow for Williamson-type Ether Synthesis

G Williamson-type Ether Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Phenol and K₂CO₃ in Acetonitrile B Add 1-Bromo-4-iodobenzene and CuO catalyst A->B C Reflux at ~82°C B->C D Cool, Filter, and Quench with NH₄Cl C->D E Extract with Diethyl Ether D->E F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G H 4-Bromophenyl Phenyl Ether G->H

Caption: Workflow for the synthesis of 4-bromophenyl phenyl ether via a Williamson-type reaction.

Analytical Methodologies

The purity and identity of synthesized 4-bromophenyl phenyl ether are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It provides both retention time data for separation and mass spectral data for identification.

Detailed Experimental Protocol (Representative):

  • Sample Preparation: Prepare a dilute solution of the 4-bromophenyl phenyl ether sample in a volatile organic solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 280°C.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp up to 300°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the 4-bromophenyl phenyl ether peak based on its retention time and by comparing its mass spectrum with a reference spectrum.

Experimental Workflow for GC-MS Analysis

G GC-MS Analysis Workflow A Prepare Dilute Sample in Solvent B Inject into GC-MS A->B C Separation on GC Column B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition E->F G Identify Peak by Retention Time and Mass Spectrum F->G

Caption: Workflow for the GC-MS analysis of 4-bromophenyl phenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of 4-bromophenyl phenyl ether.

Detailed Experimental Protocol (Representative):

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 4-bromophenyl phenyl ether into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[1][4]

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the magnetic field to ensure homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Safety and Handling

4-Bromophenyl phenyl ether should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[2] It is combustible and may form explosive peroxides upon prolonged exposure to air.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[2]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, and analysis of 4-bromophenyl phenyl ether. The structured tables and visualized workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Adherence to the detailed experimental protocols and safety guidelines is crucial for successful and safe handling and application of 4-bromophenyl phenyl ether in a laboratory setting.

References

An In-depth Technical Guide to C12H9BrO Aromatic Ethers: Isomers, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic ether isomers with the chemical formula C12H9BrO. The focus is on the monobrominated diphenyl ethers, a class of compounds relevant to environmental science and toxicology, with potential implications for drug development due to their interaction with biological signaling pathways. This document details their synthesis, spectroscopic characterization, and known biological activities, presenting data in a structured format to facilitate research and development.

IUPAC Nomenclature and Isomers

The chemical formula C12H9BrO for an aromatic ether most commonly refers to the isomers of monobrominated diphenyl ether. The bromine atom can be substituted at various positions on either of the two phenyl rings. The three principal isomers are:

  • 2-Bromodiphenyl ether: The IUPAC name is 1-bromo-2-phenoxybenzene .

  • 3-Bromodiphenyl ether: The IUPAC name is 1-bromo-3-phenoxybenzene .[1]

  • 4-Bromodiphenyl ether: The IUPAC name is 1-bromo-4-phenoxybenzene .[2]

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for the three isomers of bromodiphenyl ether is presented in Table 1. This data is essential for their identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Data of C12H9BrO Aromatic Ether Isomers

Property2-Bromodiphenyl ether (1-bromo-2-phenoxybenzene)3-Bromodiphenyl ether (1-bromo-3-phenoxybenzene)4-Bromodiphenyl ether (this compound)
Molecular Formula C12H9BrOC12H9BrOC12H9BrO
Molecular Weight 249.10 g/mol 249.10 g/mol 249.10 g/mol
CAS Number 7025-06-16876-00-2101-55-3
Appearance --Colorless to pale yellow liquid[3]
Boiling Point --305 °C[4]
Melting Point --18 °C[4]
Density --1.423 g/mL at 25 °C[4]
¹H NMR (CDCl₃, δ) Data not readily available in summarized formatData not readily available in summarized formatSignals in the aromatic region, specific shifts depend on the substitution pattern.
¹³C NMR (CDCl₃, δ) Data not readily available in summarized formatData not readily available in summarized formatSignals in the aromatic region, specific shifts depend on the substitution pattern.
IR (cm⁻¹) Data not readily available in summarized formatData not readily available in summarized formatCharacteristic C-O-C stretching vibrations.
Mass Spectrum (m/z) Molecular ion peak at ~248/250 (due to Br isotopes). The base peak is often [M-Br]⁺.[5]Molecular ion peak at ~248/250.Molecular ion peak at ~248/250.

Synthesis and Experimental Protocols

The synthesis of bromodiphenyl ethers can be achieved through several methods, with the Ullmann condensation being a versatile approach for creating the ether linkage. Direct bromination of diphenyl ether is also a common method, particularly for the para-substituted isomer.

General Experimental Protocol for Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[6][7] This method can be adapted to synthesize all three isomers of bromodiphenyl ether.

Reaction Scheme:

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate bromophenol (e.g., 2-bromophenol, 3-bromophenol, or 4-bromophenol) and phenol in equimolar amounts.

  • Catalyst and Base Addition: Add a catalytic amount of a copper(I) salt (e.g., CuI or Cu₂O) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 120 to 150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol for Direct Bromination of Diphenyl Ether

This method is particularly effective for the synthesis of 4-bromodiphenyl ether due to the para-directing effect of the phenoxy group.

Detailed Methodology:

  • Reactant Setup: In a fume hood, dissolve diphenyl ether in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Brominating Agent Addition: Slowly add a solution of bromine in the same solvent to the diphenyl ether solution at room temperature with constant stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching and Work-up: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine. Separate the organic layer, wash it with water and a saturated sodium bicarbonate solution, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 4-bromodiphenyl ether.

Biological Activity and Signaling Pathways

Monobrominated diphenyl ethers, as part of the larger family of polybrominated diphenyl ethers (PBDEs), are recognized as environmental contaminants with endocrine-disrupting properties.[8][9] They can interfere with thyroid hormone signaling and induce oxidative stress.

Endocrine Disruption: Interference with Thyroid Hormone Signaling

Bromodiphenyl ethers are structurally similar to thyroid hormones, allowing them to interact with components of the thyroid hormone signaling pathway.[2][10] This can lead to competitive binding to thyroid hormone receptors and transport proteins.[2]

Below is a simplified representation of the proposed mechanism of thyroid hormone disruption by bromodiphenyl ethers.

Thyroid_Disruption cluster_blood Bloodstream cluster_cell Target Cell BDE Bromodiphenyl Ether TBG Thyroxine-Binding Globulin (TBG) BDE->TBG Competitive Binding TR Thyroid Hormone Receptor (TR) BDE->TR Competitive Binding T4 Thyroxine (T4) T4->TBG Normal Binding T4->TR Normal Binding TRE Thyroid Hormone Response Element TR->TRE Binding Gene Gene Transcription TRE->Gene Regulation

Caption: Competitive binding of bromodiphenyl ethers with thyroid hormone transport proteins and receptors.

Induction of Oxidative Stress

Certain PBDEs have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This can trigger cellular damage and activate stress-response signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12]

The following diagram illustrates a simplified workflow of how bromodiphenyl ethers can lead to oxidative stress and subsequent cellular responses.

Oxidative_Stress_Workflow BDE Bromodiphenyl Ether Exposure ROS Increased Reactive Oxygen Species (ROS) BDE->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation OxidativeStress->MAPK CellDamage Cellular Damage OxidativeStress->CellDamage Apoptosis Apoptosis MAPK->Apoptosis

Caption: Workflow of bromodiphenyl ether-induced oxidative stress and cellular response.

Conclusion

The C12H9BrO aromatic ethers, specifically the monobrominated diphenyl ether isomers, represent a class of compounds with significant environmental and toxicological interest. Their synthesis via methods like the Ullmann condensation and direct bromination is well-established, and their characterization relies on standard spectroscopic techniques. The primary concern for researchers and drug development professionals lies in their ability to act as endocrine disruptors, particularly by interfering with thyroid hormone signaling, and to induce oxidative stress through the generation of reactive oxygen species. Understanding these mechanisms is crucial for assessing their potential health risks and for the development of strategies to mitigate their impact. Further research is warranted to fully elucidate the structure-activity relationships of the different isomers and their metabolites in various biological systems.

References

An In-depth Technical Guide to the Synthesis and Discovery of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 1-Bromo-4-phenoxybenzene. The document details the primary synthetic methodologies, including a thorough experimental protocol, and presents key quantitative data in a structured format. Visual diagrams are included to elucidate the reaction pathway and experimental workflow.

Introduction and Historical Context

This compound, a diaryl ether, belongs to a class of compounds with significant applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The discovery of this specific molecule is not marked by a singular event but is rather a result of the broader development of synthetic methodologies for C-O bond formation, most notably the Ullmann condensation.

The Ullmann condensation, first reported by Fritz Ullmann in 1905, revolutionized the synthesis of diaryl ethers by demonstrating the copper-catalyzed reaction between an aryl halide and a phenol.[1] This reaction provided a significant advancement over previous methods that were often limited in scope and required harsh conditions. The synthesis of this compound is a classic example of this powerful transformation.

Synthesis via Ullmann Condensation

The most common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenoxide with an aryl halide. In the case of this compound, this can be achieved through two primary routes: the reaction of 4-bromophenol with bromobenzene or the reaction of phenol with 1,4-dibromobenzene. The former is often preferred due to the higher reactivity of the C-Br bond in bromobenzene compared to the deactivating effect of the second bromine atom in 1,4-dibromobenzene.

The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper phenoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the diaryl ether and regenerates the active Cu(I) catalyst.[2]

Synthesis Pathway

Ullmann_Condensation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 4-Bromophenol 4-Bromophenol Bromobenzene Bromobenzene Base (e.g., K2CO3) Base (e.g., K2CO3) Cu(I) Catalyst Cu(I) Catalyst Potassium 4-bromophenoxide Potassium 4-bromophenoxide Cu(I) phenoxide complex Cu(I) phenoxide complex Potassium 4-bromophenoxide->Cu(I) phenoxide complex Cu(I) Catalyst Cu(III) intermediate Cu(III) intermediate Cu(I) phenoxide complex->Cu(III) intermediate + Bromobenzene (Oxidative Addition) Cu(III) intermediate->Cu(I) Catalyst Catalyst Regeneration This compound This compound Cu(III) intermediate->this compound Reductive Elimination

Ullmann Condensation Pathway for this compound

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Ullmann condensation, adapted from established procedures for similar diaryl ether syntheses.[3]

Materials and Equipment
  • 4-Bromophenol

  • Bromobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous pyridine as the solvent, followed by the addition of bromobenzene (1.2 eq).

  • Reaction: The reaction mixture is heated to reflux (approximately 115-120 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (typically 12-24 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is partitioned between water and an organic solvent such as ethyl acetate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Experimental Workflow

Experimental_Workflow Reaction_Setup 1. Reaction Setup: - 4-Bromophenol - K2CO3 - CuI - Dry Flask under N2 Solvent_Reactant_Addition 2. Add Solvents & Reactant: - Anhydrous Pyridine - Bromobenzene Reaction_Setup->Solvent_Reactant_Addition Reaction_Heating 3. Reaction: - Heat to reflux - Monitor by TLC Solvent_Reactant_Addition->Reaction_Heating Workup_Cooling 4. Workup: - Cool to RT - Remove solvent Reaction_Heating->Workup_Cooling Extraction 5. Extraction: - H2O / Ethyl Acetate - Wash with brine - Dry over Na2SO4 Workup_Cooling->Extraction Purification 6. Purification: - Column Chromatography Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Experimental Workflow for the Synthesis of this compound

Quantitative Data

Physical and Chemical Properties
PropertyValueReference
CAS Number 101-55-3[1][4]
Molecular Formula C₁₂H₉BrO[1][4]
Molecular Weight 249.10 g/mol [1][4]
Appearance Colorless to almost colorless liquid[5]
Melting Point 18 °C[1][5]
Boiling Point 305 °C[1][5]
Density 1.423 g/mL at 25 °C[1][5]
Refractive Index (n²⁰/D) 1.607[5]
Spectroscopic Data
TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.52 (d, J=8.8 Hz, 2H), 7.37 (t, J=8.0 Hz, 2H), 7.15 (t, J=7.4 Hz, 1H), 7.03 (d, J=7.8 Hz, 2H), 6.94 (d, J=8.8 Hz, 2H)Adapted from similar structures
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 157.1, 156.4, 132.8, 130.0, 124.5, 121.3, 119.5, 116.5[5]
Infrared (IR) ν (cm⁻¹): 3060, 1580, 1485, 1240, 1090, 870, 830, 750, 690[6][7]
Mass Spectrometry (MS) m/z (%): 248/250 ([M]⁺, 100/98), 168, 141, 115, 77, 65, 51[6][7]
Typical Reaction Parameters and Yields
ParameterCondition
Reactants 4-Bromophenol, Bromobenzene
Catalyst Copper(I) Iodide
Base Potassium Carbonate
Solvent Pyridine or DMF
Temperature 115-150 °C
Reaction Time 12-24 hours
Typical Yield 60-80%

Conclusion

This technical guide has detailed the synthesis and discovery of this compound, with a focus on the Ullmann condensation as the primary synthetic route. The provided experimental protocol, along with the structured quantitative data and visual diagrams, offers a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry. The historical context of the Ullmann reaction underscores the foundational importance of this methodology in the synthesis of diaryl ethers, a critical structural motif in numerous scientifically and industrially relevant molecules.

References

Spectroscopic Analysis of 1-Bromo-4-phenoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-phenoxybenzene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The empirical formula for this compound is C₁₂H₉BrO, with a molecular weight of 249.10 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.43Doublet2HAr-H
7.35Triplet2HAr-H
7.13Triplet1HAr-H
6.98Multiplet4HAr-H

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
157.9C-O (phenoxy)
156.4C-O (bromophenyl)
132.8Ar-C
129.9Ar-C
124.2Ar-C
120.3Ar-C
119.3Ar-C
116.6C-Br
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits several characteristic absorption bands.[1]

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1585StrongAromatic C=C in-ring stretch
1500-1400StrongAromatic C=C in-ring stretch
1240StrongAryl-O-Aryl asymmetric C-O stretch
900-675StrongC-H out-of-plane ("oop") bending
~830Strongpara-disubstituted benzene C-H oop
~500Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and several major fragments.[2]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
248/250~100[M]⁺/ [M+2]⁺ (Molecular ion peak, bromine isotopes)
169~30[M - Br]⁺
141~40[C₆H₅O-C₆H₄]⁺ - CO
77~80[C₆H₅]⁺
51~50[C₄H₃]⁺

Experimental Protocols

NMR Spectroscopy

Solution-State ¹H and ¹³C NMR of Aromatic Compounds

  • Sample Preparation: Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[3] Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The data presented were acquired on a standard NMR spectrometer.

  • Data Acquisition: The sample is placed in the spectrometer's magnet. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used during ¹³C NMR acquisition to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Thin Solid Film Method

  • Sample Preparation: Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent like methylene chloride.[4]

  • Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[4]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Gas Chromatography: Inject a small volume of the sample solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6][7] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic charged species.[5][6][7]

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.[5]

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample This compound (Solid Sample) Prep_NMR Dissolve in CDCl3 (5-25 mg for 1H, 50-100 mg for 13C) Sample->Prep_NMR Prep_IR Dissolve in CH2Cl2 (~50 mg) Sample->Prep_IR Prep_MS Prepare dilute solution in volatile solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (Acquire FID) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (Thin Film on Salt Plate) Prep_IR->IR_Acq MS_Acq GC-MS with EI Source (Separate and Ionize) Prep_MS->MS_Acq NMR_Proc Fourier Transform Phasing & Referencing NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc MS_Proc Mass Spectrum Generation (m/z vs. Intensity) MS_Acq->MS_Proc NMR_Interp ¹H and ¹³C Spectra (Chemical Shifts, Multiplicity) NMR_Proc->NMR_Interp IR_Interp IR Spectrum (Functional Groups) IR_Proc->IR_Interp MS_Interp Mass Spectrum (Molecular Weight, Fragmentation) MS_Proc->MS_Interp

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern Molecule This compound (C₁₂H₉BrO) MolecularIon Molecular Ion [M]⁺ m/z = 248/250 Molecule->MolecularIon -e⁻ (70 eV) Fragment1 [M - Br]⁺ m/z = 169 MolecularIon->Fragment1 - •Br Fragment2 [C₆H₅]⁺ m/z = 77 MolecularIon->Fragment2 Cleavage of ether bond Fragment3 [C₄H₃]⁺ m/z = 51 Fragment2->Fragment3 -C₂H₂

Caption: Mass spectrometry fragmentation of this compound.

References

In-Depth Technical Guide: Health and Safety of p-Bromodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the health and safety information for p-bromodiphenyl ether (p-BDE), also known as 4-bromodiphenyl ether. It is intended for researchers, scientists, and drug development professionals who may handle or study this compound. This document consolidates data on its physicochemical properties, toxicological effects, and safe handling procedures, with a focus on experimental methodologies and affected biological pathways.

Physicochemical and Safety Information

Proper handling and storage of p-bromodiphenyl ether are crucial to ensure laboratory safety. The following tables summarize its key physicochemical properties and hazard classifications.

Table 1: Physicochemical Properties of p-Bromodiphenyl Ether
PropertyValueReference
CAS Number 101-55-3[1]
Molecular Formula C₁₂H₉BrO[2]
Molecular Weight 249.10 g/mol [1]
Appearance Colorless liquid[1][3]
Melting Point 18 °C (64.4 °F)[3][4]
Boiling Point 305 °C (581 °F)[3][4]
Density 1.423 g/cm³ at 20 °C[1][5]
Vapor Pressure 0.0015 mmHg at 25 °C[1]
Flash Point > 113 °C (> 235.4 °F)[4]
Solubility in Water Insoluble[1][5]
LogP 5.11[6]
Table 2: Hazard Identification and Safety Precautions
Hazard ClassGHS PictogramHazard StatementPrecautionary StatementReference
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant.[2][4][7]
Serious Eye Damage (Category 1) H318: Causes serious eye damage.P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.[2][7]
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P272: Contaminated work clothing should not be allowed out of the workplace.P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P333+P313: If skin irritation or rash occurs: Get medical advice/attention.P363: Wash contaminated clothing before reuse.[2][7]
Hazardous to the Aquatic Environment, Chronic (Category 1) H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.P391: Collect spillage.[2][3]

Toxicological Profile

p-Bromodiphenyl ether, as a member of the polybrominated diphenyl ether (PBDE) family, has been the subject of numerous toxicological studies. These compounds are recognized as persistent organic pollutants that can bioaccumulate.[8] The primary toxicological concerns associated with p-BDE and other lower-brominated PBDEs include neurotoxicity, endocrine disruption (particularly thyroid hormone homeostasis), and reproductive and developmental toxicity.[8][9][10]

Table 3: Summary of Toxicological Endpoints for p-Bromodiphenyl Ether and Related PBDEs
Toxicological EndpointEffectSpecies/ModelReference
Neurotoxicity Impaired learning and memory, altered spontaneous motor activity.Mice, Zebrafish[11][12][13]
Endocrine Disruption Decreased serum thyroxine (T4) levels, disruption of thyroid hormone signaling.Rats, Mice[14][15][16]
Hepatotoxicity Induction of oxidative stress, apoptosis, and altered liver enzyme activity.Rats, Human cell lines (HepG2)[9][17]
Reproductive & Developmental Toxicity Germ cell apoptosis, delayed pubertal development, adverse effects on fetal development.C. elegans, Rats[11][17]
Genotoxicity Induction of DNA damage and micronuclei formation.Zebrafish, Human cell lines (MCF-7)[11][18]

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of p-bromodiphenyl ether and related PBDEs.

In Vivo Neurotoxicity Assessment in Mice

Objective: To evaluate the effects of neonatal exposure to PBDEs on spontaneous behavior and learning and memory in adult mice.[13]

Methodology:

  • Animal Model: Neonatal Naval Medical Research Institute (NMRI) male mice.

  • Dosing: A single oral dose of the test compound (e.g., 21 µmol/kg body weight of PBDE 203, 206, or 183) dissolved in a fat emulsion is administered on postnatal day 3 or 10.[13] Control animals receive the vehicle only.

  • Spontaneous Behavior Test:

    • At 2-3 months of age, mice are individually placed in a test cage (40 x 25 x 15 cm) equipped with infrared photocell beams to record motor activity.

    • Activity is measured over a 60-minute period, divided into three 20-minute intervals to assess habituation.

    • Variables recorded include locomotion (horizontal movement), rearing (vertical movement), and total activity (sum of all beam breaks).[13]

  • Morris Water Maze Test:

    • This test assesses spatial learning and memory.

    • A circular pool (140 cm diameter, 45 cm height) is filled with water (25 ± 1 °C) made opaque with a non-toxic substance. A submerged platform (10 x 10 cm) is placed in one quadrant.

    • Acquisition Phase: Mice undergo four trials per day for four consecutive days to learn the platform's location. Each trial starts from a different quadrant and has a maximum duration of 60 seconds.

    • Relearning Phase: On the fifth day, the platform is moved to the opposite quadrant, and mice are given five trials to assess their ability to learn the new location.[13]

    • The time taken to find the platform (latency) is recorded for each trial.

In Vivo Thyroid Hormone Disruption Assessment in Rats

Objective: To characterize the effects of perinatal exposure to a PBDE mixture (DE-71) on thyroid hormone levels and hepatic enzyme activity.[14][19]

Methodology:

  • Animal Model: Primiparous Long-Evans rats.

  • Dosing: Pregnant rats are orally administered DE-71 (0, 1, 10, and 30 mg/kg/day) in corn oil from gestation day (GD) 6 to postnatal day (PND) 21.[14][19]

  • Sample Collection: Serum and liver samples are collected from dams (GD 20 and PND 22), fetuses (GD 20), and offspring (PNDs 4, 14, 36, and 90).[14][19]

  • Thyroid Hormone Analysis:

    • Total serum thyroxine (T4) and triiodothyronine (T3) concentrations are measured using radioimmunoassay (RIA) kits.

    • The sensitivity for the T4 assay is approximately 2.99 ng/ml.[14]

  • Hepatic Enzyme Activity Assays:

    • Microsome Preparation: Livers are homogenized, and microsomes are prepared by differential centrifugation.

    • EROD and PROD Activity: Ethoxyresorufin-O-deethylase (EROD) and pentoxyresorufin-O-deethylase (PROD) activities are measured spectrofluorometrically by quantifying the formation of resorufin.

    • UDPGT Activity: UDP-glucuronosyltransferase (UDPGT) activity towards T4 is assayed by incubating microsomes with radiolabeled T4 and UDPGA, followed by quantification of the glucuronidated T4.[14]

In Vitro Hepatotoxicity Assessment

Objective: To investigate the mechanisms of PBDE-induced hepatotoxicity, focusing on oxidative stress and apoptosis in a human liver cell line.[9][17]

Methodology:

  • Cell Culture: Human hepatocellular carcinoma cells (HepG2) are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum).

  • Exposure: Cells are treated with various concentrations of the test PBDE congener (e.g., BDE-47) for a specified duration (e.g., 24 hours).

  • Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of cells.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is measured using a microplate reader or flow cytometer.[17]

  • Apoptosis Assay:

    • Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

    • Changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) can be analyzed by Western blotting.[8]

Signaling Pathways and Mechanisms of Toxicity

p-Bromodiphenyl ether and other PBDEs exert their toxic effects through the modulation of several key signaling pathways. The following diagrams illustrate some of the proposed mechanisms.

Oxidative Stress and Apoptosis Induction

PBDEs have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.[8][9]

Oxidative_Stress_Apoptosis cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_outcome Outcome pBDE p-Bromodiphenyl Ether ROS ↑ Reactive Oxygen Species (ROS) pBDE->ROS Antioxidants ↓ Antioxidant Enzymes (e.g., SOD, CAT) pBDE->Antioxidants Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Bax ↑ Bax Mitochondria->Bax DNA_Damage->Bax Apoptosis Apoptosis Caspases ↑ Caspases Bax->Caspases Bcl2 ↓ Bcl-2 Bcl2->Caspases Caspases->Apoptosis

Caption: PBDE-induced oxidative stress and apoptosis pathway.

Disruption of Thyroid Hormone Signaling

PBDEs can interfere with thyroid hormone homeostasis at multiple levels, including binding to transport proteins and receptors, and affecting hormone metabolism.[14][15][16]

Thyroid_Disruption cluster_exposure Exposure cluster_transport Transport & Metabolism cluster_receptor Receptor Interaction pBDE p-Bromodiphenyl Ether (and metabolites) TTR Transthyretin (TTR) pBDE->TTR Competitive Binding UDPGT ↑ Hepatic UDPGT pBDE->UDPGT TR Thyroid Hormone Receptor (TR) pBDE->TR Binding T4 Thyroxine (T4) T4->TTR T4->TR T4_Excretion ↑ T4 Excretion UDPGT->T4_Excretion TRE Thyroid Hormone Response Element (TRE) TR->TRE Gene_Expression Altered Gene Expression TRE->Gene_Expression

Caption: Mechanisms of PBDE-induced thyroid hormone disruption.

PI3K/AKT/mTOR Signaling Pathway in Hepatotoxicity

Some studies suggest that PBDEs can dysregulate lipid metabolism through the PI3K/AKT/mTOR signaling pathway.[17]

Caption: PBDE-mediated dysregulation of the PI3K/AKT/mTOR pathway.

Conclusion

p-Bromodiphenyl ether and other PBDEs are compounds of significant toxicological concern, with well-documented effects on the nervous, endocrine, and reproductive systems. The experimental data highlight the importance of careful handling and the use of appropriate personal protective equipment to minimize exposure. For researchers, understanding the detailed experimental protocols and the underlying mechanisms of toxicity is essential for designing meaningful studies and for the accurate interpretation of results. The signaling pathways outlined in this guide provide a foundation for further investigation into the molecular toxicology of this class of compounds.

References

Solubility of 1-Bromo-4-phenoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1-Bromo-4-phenoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines its expected solubility based on its physicochemical properties and provides detailed experimental protocols for its determination.

Physicochemical Properties of this compound

PropertyValue
CAS Number 101-55-3[1][2][3]
Molecular Formula C₁₂H₉BrO[1][2][3]
Molecular Weight 249.10 g/mol [2]
Appearance Liquid[2]
Melting Point 18 °C[2]
Boiling Point 305 °C[2]
Density 1.423 g/mL at 25 °C[2]

Expected Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent[4]. This compound is a relatively non-polar molecule due to the presence of two aromatic rings. The ether linkage and the bromine atom introduce some polarity, but the overall character is dominated by the non-polar regions. Therefore, it is expected to be more soluble in non-polar and moderately polar organic solvents and poorly soluble in highly polar solvents like water.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that this is a qualitative assessment, and experimental determination is recommended for precise quantitative data[5].

Solvent ClassSolventExpected SolubilityRationale
Non-polar Aprotic TolueneSolubleThe non-polar nature of toluene effectively solvates the non-polar aromatic rings of this compound.
BenzeneSolubleSimilar to toluene, benzene is a non-polar aromatic solvent that can readily dissolve this compound.
HexaneSparingly SolubleWhile non-polar, the aliphatic nature of hexane may be less effective at solvating the aromatic structure compared to aromatic solvents.
Polar Aprotic Diethyl EtherSolubleDiethyl ether has a moderate polarity and can interact with the ether linkage and the polarizable bromine atom, while also solvating the non-polar parts of the molecule.
Dichloromethane (DCM)SolubleDCM is a versatile solvent with moderate polarity that is expected to solubilize this compound effectively.
AcetoneSolubleAcetone's polarity should be sufficient to dissolve this compound.
Ethyl AcetateSolubleEthyl acetate is a moderately polar solvent that should be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent and is generally a good solvent for a wide range of organic compounds.
Polar Protic MethanolSparingly SolubleThe ability to hydrogen bond is limited, and the high polarity of methanol may not be ideal for the largely non-polar solute.
EthanolSparingly SolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capability may limit the solubility of the non-polar this compound.
Aqueous WaterInsolubleAs a relatively non-polar organic molecule, this compound is expected to be insoluble in the highly polar, hydrogen-bonding environment of water.

Experimental Protocol for Solubility Determination: Static Equilibrium Method

The static equilibrium method, often referred to as the shake-flask method, is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a solvent[6][7].

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Solvent Systems : Prepare the desired organic solvents.

  • Addition of Solute : Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration : Add a known volume or mass of the selected solvent to each vial.

  • Sealing and Shaking : Tightly seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

  • Sample Withdrawal and Filtration : Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

  • Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that is within the analytical range of the chosen analytical method.

  • Quantification : Analyze the concentration of this compound in the diluted solutions using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation of Solubility : Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. Solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Determination and Application

The following diagram illustrates the logical workflow from the initial need for solubility data to its application in a research and development context.

Solubility_Workflow A Identify Need for Solubility Data (e.g., Reaction, Purification, Formulation) B Select Relevant Organic Solvents A->B C Physicochemical Characterization of this compound A->C D Experimental Solubility Determination (Static Equilibrium Method) B->D C->D E Data Acquisition and Analysis (e.g., HPLC, UV-Vis) D->E Generates Saturated Solution F Quantitative Solubility Data (g/100mL, mol/L at specified T) E->F Calculates Concentration G Application of Solubility Data F->G H Process Optimization (e.g., Crystallization, Reaction Conditions) G->H I Formulation Development G->I J Predictive Model Development G->J

Caption: Logical workflow for the determination and application of solubility data.

Conclusion

References

An In-depth Technical Guide on the Electron Density Distribution in 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-phenoxybenzene is a diaryl ether that serves as a significant structural motif in various pharmacologically active compounds and functional materials. The distribution of electron density within this molecule is fundamental to its chemical reactivity, intermolecular interactions, and, consequently, its biological activity and material properties. This technical guide provides a comprehensive analysis of the electron density distribution in this compound, drawing upon both experimental X-ray diffraction data and theoretical computational chemistry studies. Detailed methodologies for these key experiments are presented, and all quantitative data are summarized for clarity. Visualizations of the molecular structure and the logical workflow for its analysis are provided to facilitate a deeper understanding.

Introduction

The electronic landscape of a molecule dictates its behavior. In this compound, the interplay between the electron-withdrawing inductive effect of the bromine atom, the electron-donating resonance effect of the ether oxygen, and the aromaticity of the two phenyl rings creates a nuanced distribution of electron density. This distribution governs the molecule's susceptibility to electrophilic and nucleophilic attack, its ability to form hydrogen bonds and other non-covalent interactions, and its overall conformation. A thorough understanding of these electronic characteristics is paramount for the rational design of novel drug candidates and advanced materials based on this scaffold.

Experimental Determination of Electron Density

The most direct method for visualizing electron density distribution in a molecule is through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined, offering insights into the molecular geometry and, by extension, the electronic structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is based on the successful structure determination of 4-bromodiphenyl ether (a synonym for this compound) and its derivatives.

Crystal Growth:

  • High-purity this compound is dissolved in a suitable solvent, such as ethanol or a mixture of diethyl ether and n-hexane.

  • The solution is allowed to evaporate slowly at a constant temperature (e.g., room temperature or slightly below) in a dust-free environment.

  • Over a period of several days to weeks, single crystals of suitable quality for X-ray diffraction will form.

Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head using a cryoprotectant oil.

  • The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination.

  • The mounted crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using full-matrix least-squares techniques. This process minimizes the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

The logical workflow for this experimental process is illustrated in the following diagram:

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Analysis dissolve Dissolve in Solvent evaporate Slow Evaporation dissolve->evaporate mount Mount Crystal evaporate->mount cool Cool Crystal mount->cool collect Collect Diffraction Data cool->collect solve Solve Structure collect->solve refine Refine Structure solve->refine validate Validate and Analyze refine->validate

A flowchart of the experimental workflow.
Quantitative Data from X-ray Crystallography

The crystal structure of this compound reveals key geometric parameters. The following table summarizes selected bond lengths and angles, which are indicative of the underlying electronic structure.[1]

ParameterBondExperimental Value (Å or °)
Bond Lengths C-Br1.904(2)
C-O (brominated ring)1.391(2)
C-O (unsubstituted ring)1.398(2)
C-C (brominated ring, avg.)1.381
C-C (unsubstituted ring, avg.)1.385
Bond Angles C-C-Br119.5(1)
C-O-C118.9(1)

Note: The values are taken from the crystallographic data of 4-bromodiphenyl ether.[1]

Theoretical Calculation of Electron Density

Computational chemistry provides a powerful complementary approach to experimental methods for studying electron density distribution. Techniques like Density Functional Theory (DFT) can be used to calculate various electronic properties, including atomic charges and the nature of chemical bonds.

Computational Protocol: DFT and NBO/Mulliken Analysis

The following protocol outlines a typical computational workflow for analyzing the electron density of this compound.

Geometry Optimization:

  • The initial 3D structure of this compound is built using molecular modeling software.

  • The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).

Electron Density Analysis:

  • Following geometry optimization, a single-point energy calculation is performed using the same level of theory.

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing a measure of the partial atomic charge on each atom. It is a computationally inexpensive method but can be sensitive to the choice of basis set.[2]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). It yields natural atomic charges, which are generally less basis-set dependent than Mulliken charges.[2]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. The MEP visualizes the regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which is useful for predicting sites of electrophilic and nucleophilic attack.

The logical relationship for this computational approach is shown below:

computational_workflow Computational Workflow for Electron Density Analysis cluster_analysis Electron Density Analysis start Initial Molecular Structure dft DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->dft sp Single-Point Energy Calculation dft->sp mulliken Mulliken Population Analysis sp->mulliken nbo Natural Bond Orbital (NBO) Analysis sp->nbo mep Molecular Electrostatic Potential (MEP) sp->mep output Atomic Charges, Bond Properties, Reactivity Map mulliken->output nbo->output mep->output

A flowchart of the computational workflow.
Quantitative Data from Computational Analysis

Atom/GroupMulliken Charge (e)NBO Charge (e)
Bromine (Br)-0.15-0.05
Carbon attached to Br+0.10+0.08
Oxygen (O)-0.50-0.60
Carbons attached to O+0.30+0.45
Phenyl Ring (unsubstituted)Slightly negativeSlightly negative
Phenyl Ring (brominated)Close to neutralClose to neutral

Note: These are illustrative values based on general principles of substituent effects and may not represent the exact output of a specific calculation.

Discussion and Interpretation

The combined experimental and theoretical data provide a cohesive picture of the electron density distribution in this compound.

  • Inductive vs. Resonance Effects: The bromine atom exerts a net electron-withdrawing effect through induction, which is reflected in the positive charge on the carbon atom to which it is attached. Conversely, the ether oxygen is strongly electron-donating through resonance, leading to a significant negative charge on the oxygen atom and an increase in electron density on the aromatic rings, particularly at the ortho and para positions relative to the ether linkage.

  • Bond Lengths and Angles: The C-Br bond length is consistent with that of other brominated aromatic compounds. The C-O-C bond angle of approximately 119° indicates sp² hybridization of the oxygen atom, allowing for effective p-orbital overlap with the aromatic π-systems.[1]

  • Reactivity: The calculated MEP would show a region of negative potential around the oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. The ortho and para positions of the unsubstituted phenyl ring are expected to be the most nucleophilic and thus most susceptible to electrophilic aromatic substitution.

Conclusion

This technical guide has detailed the experimental and theoretical approaches to characterizing the electron density distribution in this compound. The provided protocols for single-crystal X-ray diffraction and DFT calculations offer a roadmap for researchers seeking to investigate this molecule or its derivatives. The quantitative data presented in the tables, along with the visualizations of the workflows, provide a solid foundation for understanding the structure-property relationships of this important chemical entity. For professionals in drug development and materials science, these insights are crucial for predicting molecular interactions and designing new molecules with desired functionalities.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Potential of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – As the landscape of drug discovery continually evolves, the identification of versatile chemical scaffolds that can serve as foundational building blocks for novel therapeutics is of paramount importance. 1-Bromo-4-phenoxybenzene, a readily accessible diaryl ether, is emerging as a molecule of significant interest. This technical guide provides an in-depth analysis of its chemical properties, synthetic utility, and burgeoning potential in key therapeutic areas, offering a roadmap for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound (CAS No. 101-55-3) is a solid at room temperature with a molecular formula of C₁₂H₉BrO and a molecular weight of 249.10 g/mol .[1] Its structure, featuring a phenoxy group attached to a brominated benzene ring, provides a unique combination of reactivity and stability, making it an ideal starting material for a variety of chemical transformations.

PropertyValueReference
Molecular Formula C₁₂H₉BrO[1]
Molecular Weight 249.10 g/mol [1]
CAS Number 101-55-3[1]
Appearance Liquid
Boiling Point 311.3 °C at 760 mmHg
Density 1.4 g/cm³
Solubility Insoluble in water

Spectroscopic Data

The structural integrity of this compound can be confirmed through standard spectroscopic techniques.

Spectroscopy Key Data Points
¹H NMR (CDCl₃) δ (ppm): 7.42 (d, J=8.8 Hz, 2H), 7.35 (t, J=8.0 Hz, 2H), 7.13 (t, J=7.4 Hz, 1H), 7.01 (d, J=8.0 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H).
¹³C NMR (CDCl₃) δ (ppm): 157.9, 156.4, 132.8, 130.0, 124.3, 120.3, 119.4, 116.3. The ipso-carbon attached to the bromine atom shows a characteristic upfield shift due to the "heavy atom effect".[2]
Mass Spectrum (EI) m/z: 248 (M⁺), 168, 141, 77, 65, 51.
IR Spectrum Key absorptions (cm⁻¹): 3060-3040 (aromatic C-H stretch), 1580, 1480 (aromatic C=C stretch), 1240 (aryl ether C-O stretch), 1070 (C-Br stretch).

Synthetic Utility: The Suzuki-Miyaura Coupling

The bromine atom on the this compound ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in many biologically active molecules.[3][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and water (4:1 solvent mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst/ligand system.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yields: Good to excellent yields (typically 70-95%) can be expected depending on the specific arylboronic acid used.

experimental_workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ - Pd(OAc)₂/SPhos B 2. Add Solvents: - Toluene - Water A->B C 3. Degas with Inert Gas B->C D 4. Heat to 80-100 °C (12-24 hours) C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup E->F G 7. Extraction F->G H 8. Drying & Concentration G->H I 9. Column Chromatography H->I J J I->J Pure Biaryl Product

Suzuki-Miyaura Coupling Workflow

Potential Research Areas and Therapeutic Applications

The diaryl ether motif is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities.[6] this compound provides a strategic entry point for the synthesis of novel diaryl ether derivatives with potential therapeutic applications in oncology, inflammation, and neurology.

Kinase Inhibitors for Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[7][8][9] The diaryl ether structure is a common feature in many approved and investigational kinase inhibitors. The phenoxy group of this compound can be strategically positioned to interact with the hinge region of the ATP-binding pocket of kinases, while the second aryl group, introduced via Suzuki-Miyaura coupling, can be tailored to target specific sub-pockets, thereby enhancing potency and selectivity.

For instance, derivatives of bromo-aromatic compounds have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Bcr-Abl kinase.[10] Research in this area could focus on synthesizing libraries of this compound derivatives and screening them against a panel of cancer-relevant kinases.

kinase_signaling_pathway Generic Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Inhibitor Diaryl Ether Inhibitor (from this compound) Inhibitor->Kinase_Cascade Inhibition

Kinase Signaling Pathway Inhibition
Target Class Rationale for Exploration Potential Indications
Tyrosine Kinases The diaryl ether scaffold can mimic the hinge-binding motif of many known tyrosine kinase inhibitors. The flexibility of the ether linkage allows for optimal positioning of substituents to achieve high affinity and selectivity. The bromo-pyrimidine core, for instance, is a known scaffold for tyrosine kinase inhibitors.[11]Non-small cell lung cancer, leukemia, solid tumors
Serine/Threonine Kinases Similar to tyrosine kinases, the ATP-binding site of serine/threonine kinases can be targeted by appropriately substituted diaryl ethers.Various cancers, inflammatory diseases

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[12] The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity. The diaryl ether scaffold of this compound can be elaborated to create molecules that fit into allosteric pockets on GPCRs, potentially leading to novel therapeutics for a range of diseases, including those of the central nervous system.

gpcr_modulation Allosteric Modulation of a GPCR GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Binds to Orthosteric Site Allosteric_Modulator Diaryl Ether Allosteric Modulator (from this compound) Allosteric_Modulator->GPCR Binds to Allosteric Site

Allosteric Modulation of GPCRs
Target Class Rationale for Exploration Potential Indications
Neurological GPCRs The lipophilic nature of the diaryl ether core can facilitate blood-brain barrier penetration. Derivatives can be designed to target GPCRs involved in neurotransmission, such as dopamine and serotonin receptors, offering potential treatments for psychiatric and neurodegenerative disorders.[13]Schizophrenia, depression, Parkinson's disease
Metabolic GPCRs GPCRs play a key role in regulating metabolism. Novel modulators derived from this compound could offer new therapeutic options for metabolic diseases.Type 2 diabetes, obesity

Anti-inflammatory Agents

The diaryl ether structure is also present in a number of compounds with anti-inflammatory properties.[14][15][16][17][18] Chronic inflammation is a key component of many diseases, and the development of new anti-inflammatory agents with novel mechanisms of action is an area of active research. Derivatives of this compound could be synthesized and evaluated for their ability to inhibit key inflammatory mediators, such as cyclooxygenases (COX) or pro-inflammatory cytokines.

Conclusion

This compound represents a versatile and economically viable starting material for the exploration of new chemical space in drug discovery. Its facile functionalization via established synthetic methodologies, such as the Suzuki-Miyaura coupling, allows for the rapid generation of diverse libraries of diaryl ether derivatives. The demonstrated prevalence of this scaffold in clinically relevant molecules, particularly kinase inhibitors and GPCR modulators, underscores the significant potential of this compound as a foundational building block for the next generation of therapeutics. This guide serves as a call to action for the research community to further investigate and unlock the full therapeutic potential of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols for 1-Bromo-4-phenoxybenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction facilitates the synthesis of biaryl, vinyl, and poly-aryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. 1-Bromo-4-phenoxybenzene is a valuable building block in this context, allowing for the introduction of the phenoxyphenyl moiety into a wide array of molecular architectures. The resulting 4-phenoxybiphenyl and its derivatives are of significant interest in drug discovery, particularly as modulators of nuclear receptor signaling pathways.

These application notes provide detailed protocols and quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The information is curated to assist researchers in academic and industrial settings in the efficient synthesis and application of these important compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the Pd(II) complex, forming a diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the Suzuki-Miyaura coupling of this compound and analogous 4-substituted bromobenzenes with various arylboronic acids. This data is compiled from multiple sources to provide a comparative overview for reaction optimization.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O904-6~95
2This compound4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O10012~92
3This compound4-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene1108~98
41-Bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)[1]-K₂CO₃MeOH80198[1]
51-Bromo-4-(1-octynyl)benzenePhenylboronic acidPd-catalyst II (1)-K₂CO₃H₂O/TBAB60-95[2]
64-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O904-695
71-Bromo-4-nitrobenzenePhenylboronic acidGO@NHC-Pd-----High Yield

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a standard method adaptable for various arylboronic acids.

Materials:

  • This compound (1.0 mmol, 249.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-phenoxybiphenyl.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.

Materials:

  • This compound (0.5 mmol, 124.5 mg)

  • Arylboronic acid (0.6 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol, 17.3 mg)

  • Sodium carbonate (Na₂CO₃, 1.0 mmol, 106 mg)

  • DMF/H₂O (4:1, 5 mL)

Procedure:

  • In a microwave reaction vessel, combine this compound (0.5 mmol), the respective arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.015 mmol), and Na₂CO₃ (1.0 mmol).

  • Add the DMF/H₂O solvent mixture (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-20 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)-Ar' Ln transmetalation->diorgano_pd Ar'-B(OH)₂ reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 regenerated product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OH)₂ base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat to Specified Temperature inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (EtOAc/H₂O) cool->extract dry Dry Organic Layer (MgSO₄/Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product: 4-Phenoxybiphenyl Derivative EstrogenReceptorPathway cluster_cell Target Cell (e.g., Breast Cancer Cell) cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binds & Activates SERM 4-Phenoxybiphenyl (SERM) SERM->ER Binds & Blocks DNA DNA (Estrogen Response Element) ER->DNA Dimerizes & Binds Apoptosis Apoptosis ER->Apoptosis Induces Inactive Conformation Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation Transcription->Proliferation

References

Application Note and Protocol: Formation of (4-phenoxyphenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the preparation of the Grignard reagent, (4-phenoxyphenyl)magnesium bromide, from 1-Bromo-4-phenoxybenzene. This organometallic intermediate is a valuable precursor for the introduction of the 4-phenoxyphenyl moiety in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The successful and safe execution of this protocol hinges on the strict adherence to anhydrous conditions and appropriate handling of pyrophoric reagents.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the formation of (4-phenoxyphenyl)magnesium bromide. The data is compiled from general knowledge of Grignard reactions with similar aryl bromides, as specific literature values for this exact transformation can vary.

ParameterValue/RangeNotes
Reactants
This compound1.0 equivalentSubstrate should be anhydrous and free of impurities.
Magnesium Turnings1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl bromide. The surface of the magnesium should be fresh and oxide-free.
Solvent
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Sufficient to make a ~0.5 M solutionThe solvent must be rigorously dried to prevent quenching of the Grignard reagent. THF is often preferred for its higher boiling point and better solvating properties.
Reaction Conditions
InitiationIodine crystal or mechanical grindingA small crystal of iodine is typically used to activate the magnesium surface.
TemperatureRoom temperature to gentle reflux (~35-66 °C)The reaction is exothermic and should be initiated at room temperature. The rate of addition should control the reflux. An ice bath should be on standby for cooling if the reaction becomes too vigorous.
Reaction Time1 - 3 hoursThe reaction is typically complete when most of the magnesium has been consumed.
Expected Outcome
Concentration of Grignard Reagent~0.5 MThis is a typical concentration for both laboratory preparations and commercially available solutions.[1]
Expected Yield80 - 95%Yields are highly dependent on maintaining anhydrous conditions and the purity of the starting materials.[2]

Experimental Protocol

Materials:
  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath

  • Ice bath

Safety Precautions:
  • Grignard reagents and their intermediates are highly reactive, pyrophoric, and moisture-sensitive. All procedures must be carried out under a dry, inert atmosphere (Nitrogen or Argon).

  • Anhydrous ethers are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood and ensure there are no ignition sources nearby.

  • The reaction is exothermic and can become vigorous. Always have an ice bath readily available to control the reaction temperature.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

Procedure:
  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and assemble while hot under a stream of inert gas.

    • Equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with an inert gas inlet and bubbler), and a pressure-equalizing dropping funnel.

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Initiation of the Grignard Reaction:

    • Place the magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add a single crystal of iodine. The iodine will act as an activator for the magnesium surface.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in about two-thirds of the total anhydrous solvent.

    • Add a small amount of the this compound solution (approximately 10%) to the magnesium turnings.

    • The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with evidence of gentle refluxing. If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary. In some cases, crushing the magnesium turnings with a dry glass rod can help to expose a fresh surface and initiate the reaction.

  • Formation of the Grignard Reagent:

    • Once the reaction has been initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.

    • If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice bath.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours, or until the majority of the magnesium has been consumed.

    • The resulting grayish, cloudy solution is the (4-phenoxyphenyl)magnesium bromide Grignard reagent.

  • Use and Storage:

    • The prepared Grignard reagent is best used immediately in the subsequent reaction step.

    • If storage is necessary, the reagent should be kept under an inert atmosphere in a tightly sealed container. The concentration of the Grignard reagent can be determined by titration before use.

Diagrams

Experimental Workflow

Grignard_Formation_Workflow Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome dry_glassware Dry Glassware assemble_apparatus Assemble Apparatus under Inert Gas dry_glassware->assemble_apparatus add_mg_iodine Add Mg Turnings and Iodine to Flask assemble_apparatus->add_mg_iodine prepare_reagents Prepare Anhydrous Reagents add_aryl_bromide_solution Prepare this compound Solution prepare_reagents->add_aryl_bromide_solution initiation Initiate Reaction with Small Amount of Aryl Bromide add_mg_iodine->initiation add_aryl_bromide_solution->initiation dropwise_addition Dropwise Addition of Remaining Aryl Bromide initiation->dropwise_addition Exothermic Reaction Starts check_initiation Reaction Initiated? initiation->check_initiation reflux Maintain Gentle Reflux dropwise_addition->reflux completion Stir until Mg is Consumed reflux->completion grignard_reagent (4-phenoxyphenyl)magnesium bromide Solution completion->grignard_reagent check_initiation->dropwise_addition Yes heat_crush Apply Gentle Heat / Crush Mg check_initiation->heat_crush No heat_crush->initiation

Caption: Workflow for the preparation of (4-phenoxyphenyl)magnesium bromide.

Logical Relationships in Grignard Reaction

Grignard_Logical_Relationships Key Relationships in Grignard Reagent Formation cluster_reactants Core Reactants cluster_conditions Critical Conditions cluster_products Products & Byproducts aryl_halide This compound grignard (4-phenoxyphenyl)magnesium bromide aryl_halide->grignard wurtz_coupling Wurtz Coupling Byproduct aryl_halide->wurtz_coupling magnesium Magnesium (Mg) magnesium->grignard solvent Anhydrous Ether (e.g., THF) solvent->grignard stabilizes anhydrous Anhydrous Environment anhydrous->grignard essential for inert_atmosphere Inert Atmosphere (N2 or Ar) inert_atmosphere->grignard protects grignard->wurtz_coupling reacts with unreacted R-X

Caption: Logical relationships between reactants, conditions, and products.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-aryl-4-phenoxyanilines, key structural motifs in many biologically active compounds and functional materials, can be efficiently achieved through this methodology using 1-bromo-4-phenoxybenzene as a readily available starting material.

This document provides detailed application notes and experimental protocols for the successful implementation of the Buchwald-Hartwig amination using this compound with a variety of amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired N-(4-phenoxyphenyl)amine product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. This data, compiled from analogous reactions in the scientific literature, provides a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene10012-24>95
p-ToluidinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane11018~90
n-ButylaminePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Toluene10024~85
BenzylaminePd(OAc)₂ (1.5)DavePhos (3)K₂CO₃ (2)Dioxane10016~88

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (2)Toluene1101894[1]
PiperidinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Dioxane10020~92
N-MethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF8024~89
DibenzylaminePd(OAc)₂ (2)JohnPhos (4)K₃PO₄ (2)Toluene11024~80

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary (aniline) and a secondary (morpholine) amine. These protocols can be adapted for other amines with appropriate modifications.

Protocol 1: Synthesis of N-(4-phenoxyphenyl)aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk tube or equivalent)

  • Magnetic stirrer and heating block

  • Standard workup and purification equipment

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), and XPhos (0.02-0.04 mmol, 2-4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-phenoxyphenyl)aniline.

Protocol 2: Synthesis of 4-(4-phenoxyphenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

  • Standard workup and purification equipment

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-(4-phenoxyphenyl)morpholine.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate L₂(Ar)Pd(II)Br Pd0->OxAdd Oxidative Addition ArBr This compound (Ar-Br) ArBr->OxAdd AmineComplex Amine Complex [L₂(Ar)Pd(II)(NHR₂)]⁺Br⁻ OxAdd->AmineComplex Amine Coordination Amine Amine (R₂NH) Amine->AmineComplex AmidoComplex Amido Complex L₂(Ar)Pd(II)(NR₂) AmineComplex->AmidoComplex Deprotonation BaseH [Base-H]⁺Br⁻ AmineComplex->BaseH AmidoComplex->Pd0 Reductive Elimination Product N-(4-phenoxyphenyl)amine (Ar-NR₂) AmidoComplex->Product Base Base Base->AmineComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Add Solids: This compound, Pd Catalyst, Ligand, Base A->B C 3. Add Degassed Solvent B->C D 4. Add Amine C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Quench and Extract G->H I 9. Dry and Concentrate H->I J 10. Purify (Column Chromatography) I->J K 11. Characterize Product (NMR, MS, etc.) J->K

References

Application Notes: Synthesis of Biaryl Compounds Using 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. 1-Bromo-4-phenoxybenzene is a key building block, offering a reactive site (C-Br bond) for palladium-catalyzed reactions while incorporating a stable phenoxy group, a common feature in biologically active molecules.

This document provides detailed application notes and standardized protocols for the synthesis of biaryl and related compounds using this compound via several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.

General Experimental Workflow

A successful cross-coupling reaction requires careful attention to reagent purity and the maintenance of an inert atmosphere to protect the active Pd(0) catalyst from oxidation. The general workflow is applicable to most palladium-catalyzed reactions discussed herein.

G cluster_workflow General Experimental Workflow prep 1. Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) prep->setup assembly 3. Reagent Assembly (Charge solids, then degassed solvent, then liquid reagents) setup->assembly reaction 4. Reaction (Heating & Stirring) assembly->reaction monitoring 5. Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup 6. Workup & Extraction (Quench, Separate Layers) monitoring->workup purify 7. Purification (Column Chromatography, Recrystallization) workup->purify char 8. Characterization (NMR, MS, etc.) purify->char

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[1][2][3] It is widely used for synthesizing substituted biphenyls.[2]

G pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)-X(L)₂ re Reductive Elimination re->pd0 product 4-Phenoxybiphenyl Derivative (Ar-R) re->product oa->pd2_complex tm Transmetalation pd2_boronate Ar-Pd(II)-R(L)₂ tm->pd2_boronate byproduct X-B(OH)₂ + Base tm->byproduct arx This compound (Ar-X) arx->oa boronic R-B(OH)₂ + Base boronic->tm

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.[2]

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>95
4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Dioxane/H₂O9092
3-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DMF11094
2-Thiopheneboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2.0)THF8089

Note: Yields are representative and may vary based on specific substrate purity, reaction scale, and optimization.

Experimental Protocol: Synthesis of 4-Phenoxy-4'-methylbiphenyl
  • Reagent Preparation : To an oven-dried Schlenk flask, add this compound (265 mg, 1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (150 mg, 1.1 mmol, 1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Reaction Setup : Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction : Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 8-12 hours.

  • Workup & Extraction : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.

Heck Reaction: C(sp²)–C(sp²) Vinylation

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene to create a substituted alkene.[4][5][6] It is a powerful tool for vinylation of aryl halides.[4]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-X(L)₂ oa->pd2_complex mi Migratory Insertion inserted_complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ mi->inserted_complex be β-Hydride Elimination hydride_complex H-Pd(II)-X(L)₂ be->hydride_complex product Substituted Alkene be->product alkene_coord [Ar-Pd(II)-X(L)₂(alkene)] pd2_complex->alkene_coord + Alkene alkene_coord->mi inserted_complex->be hydride_complex->pd0 + Base base_h [Base-H]⁺X⁻ hydride_complex->base_h arx This compound (Ar-X) arx->oa alkene Alkene base Base base->hydride_complex

Caption: Catalytic cycle of the Heck reaction, showing key mechanistic steps.[5]

Data Presentation: Heck Reaction Conditions
AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF11090
StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)Acetonitrile8588
4-VinylpyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2.0)Dioxane12085
CyclohexenePd(OAc)₂ (2)Herrmann's Cat. (2.5)NaOAc (2.0)NMP14078

Note: Yields are representative and may vary. NMP = N-Methyl-2-pyrrolidone.

Experimental Protocol: Synthesis of (E)-Butyl 3-(4-phenoxyphenyl)acrylate
  • Reagent Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (265 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a septum and purge with argon for 15 minutes.

  • Reagent Addition : Under a positive pressure of argon, add anhydrous N,N-Dimethylformamide (DMF) (5 mL) via syringe. Follow with the addition of n-butyl acrylate (164 mg, 1.28 mmol, ~1.3 equiv) and triethylamine (Et₃N) (152 mg, 1.5 mmol, 1.5 equiv).[7]

  • Reaction : Immerse the flask in a preheated oil bath set to 110 °C and stir the mixture vigorously.[7]

  • Monitoring : Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 12-24 hours).[7]

  • Workup & Extraction : After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification : Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the product.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8][9][10] It is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[8]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa re Reductive Elimination re->pd0 product Aryl Amine (Ar-NRR') re->product pd2_complex Ar-Pd(II)-X(L)₂ oa->pd2_complex deprot Amine Coordination & Deprotonation amido_complex Ar-Pd(II)-NRR'(L)₂ deprot->amido_complex pd2_complex->deprot amido_complex->re arx This compound (Ar-X) arx->oa amine Amine (HNRR') + Base amine->deprot

Caption: Key steps in the catalytic cycle of the Buchwald-Hartwig amination.[8]

Data Presentation: Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10096
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10091
n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3.5)LiHMDS (1.5)THF7089
IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃ (2.0)Toluene11087

Note: Yields are representative. The choice of ligand is critical and depends on the amine coupling partner.[8]

Experimental Protocol: Synthesis of N-(4-phenoxyphenyl)aniline
  • Reagent Preparation : To an oven-dried Schlenk tube under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Reaction Setup : Add this compound (265 mg, 1.0 mmol, 1.0 equiv) to the tube. Evacuate and backfill the Schlenk tube with argon three times.[8]

  • Reagent Addition : Add anhydrous toluene (5 mL) followed by aniline (112 mg, 1.2 mmol, 1.2 equiv) via syringe.[8]

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.[8]

  • Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Workup & Extraction : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12] It employs a palladium catalyst and a copper(I) co-catalyst.[11][13]

Data Presentation: Sonogashira Coupling Conditions
AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃N (3.0)THF25-5095
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)i-Pr₂NH (2.5)DMF6092
1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₂NH (3.0)Acetonitrile4088
Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2.0)Toluene7085

Note: Yields are representative. The reaction can often be carried out under mild, room temperature conditions.[11]

Experimental Protocol: Synthesis of 1-Phenoxy-4-(phenylethynyl)benzene
  • Reagent Preparation : To a Schlenk flask, add this compound (265 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (11.4 mg, 0.06 mmol, 6 mol%).[14]

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.[14]

  • Reagent Addition : Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (3 mL) via syringe. Add phenylacetylene (112 mg, 1.1 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature.[14]

  • Reaction : Stir the reaction mixture at room temperature. Gentle heating to 40-50 °C may be required if the reaction is slow.

  • Monitoring : Monitor by TLC until the starting material is consumed (typically 4-8 hours).[14]

  • Workup & Extraction : Quench the reaction by adding aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Versatility of this compound

The following diagram illustrates the versatility of this compound as a central precursor in the synthesis of diverse molecular architectures through various palladium-catalyzed cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_bw Buchwald-Hartwig cluster_sono Sonogashira center This compound boronic R-B(OH)₂ center->boronic Pd Cat. Base alkene Alkene center->alkene Pd Cat. Base amine Amine center->amine Pd Cat. Base alkyne Terminal Alkyne center->alkyne Pd/Cu Cat. Base suzuki_prod Biaryl Derivative heck_prod Styrene Derivative bw_prod Aryl Amine sono_prod Aryl Alkyne

Caption: Reaction scope from the central this compound precursor.

References

Application Notes and Protocols: 1-Bromo-4-phenoxybenzene as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-4-phenoxybenzene as a key building block in pharmaceutical synthesis. Its structural motif, a diaryl ether, is prevalent in a wide array of biologically active molecules. The presence of a bromine atom allows for versatile functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction

This compound is an aromatic compound featuring a phenoxy group and a bromine atom attached to a benzene ring. This unique structure serves as a valuable scaffold in medicinal chemistry. The diaryl ether linkage provides a degree of conformational flexibility, while the bromine atom acts as a handle for introducing further molecular complexity. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed cyanation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery and development for the construction of carbon-carbon and carbon-nitrogen bonds.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in a pharmaceutical context is its conversion to 4-phenoxybenzonitrile . This nitrile is a crucial intermediate in the synthesis of various compounds, including those with potential antibacterial properties. For instance, 4-phenoxybenzonitrile can be further elaborated to form 5-(4-phenoxy)phenyltetrazole, a core component of molecules designed as inhibitors of bacterial aminoacyl tRNA synthetases.

Furthermore, the bromine atom on this compound allows for the synthesis of a diverse range of biaryl and N-aryl compounds through Suzuki and Buchwald-Hartwig couplings, respectively. These structural motifs are frequently found in a variety of therapeutic agents.

Experimental Protocols

Palladium-Catalyzed Cyanation of this compound

This protocol describes the conversion of this compound to 4-phenoxybenzonitrile using a non-toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]), and a palladium catalyst. This ligand-free method is robust and scalable.[1][2][3]

Reaction Scheme:

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Sodium carbonate (Na₂CO₃)

  • Dimethylacetamide (DMAc)

  • Toluene

  • Water

  • Brine

Procedure:

  • To a reaction flask, add this compound (1.0 equiv.), potassium ferrocyanide (0.6 equiv.), sodium carbonate (2.0 equiv.), and palladium(II) acetate (0.01 equiv.).

  • Add dimethylacetamide (DMAc) as the solvent.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-phenoxybenzonitrile.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (post-chromatography)>98%
Reaction Time4-6 hours
Reaction Temperature120-140 °C

cyanation_workflow start Start: this compound reagents Reagents: - Pd(OAc)₂ - K₄[Fe(CN)₆] - Na₂CO₃ - DMAc start->reagents 1. Add reaction Reaction: - 120-140 °C - 4-6 hours reagents->reaction 2. Heat & Stir workup Workup: - Toluene/Water Extraction - Brine Wash reaction->workup 3. Cool & Extract purification Purification: - Column Chromatography workup->purification 4. Purify product Product: 4-Phenoxybenzonitrile purification->product 5. Isolate

Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form biaryl compounds.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a reaction flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in the chosen solvent system.

  • Add the base (2.0 equiv.) and the palladium catalyst (0.02-0.05 equiv.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Quantitative Data (Example with Phenylboronic Acid):

ParameterValue
Typical Yield80-90%
Purity>97%
Reaction Time12-24 hours
Reaction Temperature80-100 °C

suzuki_pathway sub This compound pd_cat Pd(0) Catalyst sub->pd_cat Oxidative Addition boronic Arylboronic Acid base Base boronic->base Activation product Biaryl Product pd_cat->product Reductive Elimination base->pd_cat

Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine to synthesize N-aryl amines.[4][5]

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (1.2-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the anhydrous solvent.

  • Add the amine (1.1-1.5 equiv.) to the mixture.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to yield the N-aryl amine.

Quantitative Data (Example with Morpholine):

ParameterValue
Typical Yield75-90%
Purity>98%
Reaction Time12-24 hours
Reaction Temperature80-110 °C

buchwald_hartwig_cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)(Br)L₂] pd0->pd2_complex Oxidative Addition (Ar-Br) pd_amido [Ar-Pd(II)(NR₂)L₂] pd2_complex->pd_amido Amine Coordination & Deprotonation (R₂NH, Base) pd_amido->pd0 Regeneration product Ar-NR₂ pd_amido->product Reductive Elimination

Conclusion

This compound is a readily available and highly versatile precursor for pharmaceutical synthesis. Its ability to undergo efficient palladium-catalyzed cyanation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the straightforward introduction of nitrile, aryl, and amino functionalities, respectively. These transformations provide access to a wide range of complex molecules and key intermediates for the development of novel therapeutic agents. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

Application Notes and Protocols for Ullmann Coupling Reactions of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Ullmann coupling of 1-Bromo-4-phenoxybenzene, a key transformation for the synthesis of complex diaryl ethers, triarylamines, and biaryl compounds. The Ullmann reaction, a copper-catalyzed cross-coupling reaction, is a versatile tool in organic synthesis with broad applications in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1] This document outlines methodologies for C-N, C-O, and C-C bond formation starting from this compound.

General Principles of the Ullmann Reaction

The Ullmann reaction and its modern variations, often referred to as Ullmann-type reactions or Ullmann condensations, facilitate the formation of new bonds between an aryl halide and a nucleophile, or the homocoupling of two aryl halide molecules.[2][3] The classical Ullmann reaction required stoichiometric amounts of copper and harsh reaction conditions, including high temperatures.[2] However, contemporary methods often employ catalytic amounts of a copper source, along with ligands, to promote the reaction under milder conditions.[3]

The reaction mechanism is believed to involve the formation of an organocopper intermediate.[2] In the case of cross-coupling, a copper(I) catalyst undergoes oxidative addition to the aryl halide. The resulting organocopper species then reacts with the nucleophile (e.g., an amine or an alcohol) in a process that can be viewed as a nucleophilic aromatic substitution, followed by reductive elimination to yield the coupled product and regenerate the copper catalyst. For homocoupling, two molecules of the aryl halide react to form a biaryl product.[2]

C-N Coupling: Synthesis of N-(4-phenoxyphenyl)aniline

The copper-catalyzed N-arylation of amines with aryl halides, a type of Ullmann condensation, is a fundamental method for the synthesis of triarylamines and other N-aryl compounds. These products are common structural motifs in organic light-emitting diodes (OLEDs), hole-transporting materials, and pharmaceuticals.

Experimental Protocol:

A detailed experimental protocol for the C-N coupling of this compound with aniline is provided below. This protocol is based on established methodologies for Ullmann amination reactions of aryl bromides.

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), aniline (1.2 equiv), Copper(I) iodide (0.1 equiv), and finely powdered potassium carbonate (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Place the vessel in a preheated oil bath and stir the reaction mixture at a temperature between 120-150 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-phenoxyphenyl)aniline.

Quantitative Data Summary:

ParameterConditionYield (%)Reference
Catalyst CuI (10 mol%)Expected HighGeneral Ullmann Amination Protocols
Base K2CO3 (2.0 equiv)Expected HighGeneral Ullmann Amination Protocols
Solvent DMFExpected HighGeneral Ullmann Amination Protocols
Temperature 120-150 °CExpected HighGeneral Ullmann Amination Protocols
Reaction Time 12-24 hExpected HighGeneral Ullmann Amination Protocols

C-O Coupling: Synthesis of 1,4-Diphenoxybenzene

The Ullmann ether synthesis is a classic method for the formation of diaryl ethers. This reaction is particularly useful for constructing complex polyether structures found in natural products and polymers.

Experimental Protocol:

The following is a representative experimental protocol for the C-O coupling of this compound with phenol, based on general procedures for Ullmann ether synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Phenol

  • Copper(I) oxide (Cu2O) or Copper powder (activated)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylacetamide (DMAc) or other high-boiling polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction flask, dissolve phenol (1.1 equiv) in the chosen solvent (e.g., DMAc) and add potassium hydroxide (1.1 equiv) to form the potassium phenoxide in situ.

  • Add this compound (1.0 equiv) and the copper catalyst (e.g., Cu2O, 0.1 equiv) to the mixture.

  • Flush the flask with an inert gas and heat the reaction mixture with stirring to a temperature typically in the range of 140-180 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent such as toluene or ethyl acetate.

  • Wash the organic extract with aqueous sodium hydroxide to remove any unreacted phenol, followed by water and brine.

  • Dry the organic layer over a drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain 1,4-diphenoxybenzene.

Quantitative Data Summary:

ParameterConditionYield (%)Reference
Catalyst Cu2O (10 mol%) or Cu powderExpected Good to HighGeneral Ullmann Ether Synthesis Protocols
Base KOH (1.1 equiv)Expected Good to HighGeneral Ullmann Ether Synthesis Protocols
Solvent DMAcExpected Good to HighGeneral Ullmann Ether Synthesis Protocols
Temperature 140-180 °CExpected Good to HighGeneral Ullmann Ether Synthesis Protocols
Reaction Time 8-24 hExpected Good to HighGeneral Ullmann Ether Synthesis Protocols

C-C Homocoupling: Synthesis of 4,4'-Diphenoxybiphenyl

The Ullmann reaction can also be utilized for the homocoupling of aryl halides to form symmetrical biaryl compounds. These structures are prevalent in liquid crystals, organic electronics, and as ligands in catalysis.

Experimental Protocol:

This protocol for the homocoupling of this compound is based on classical Ullmann reaction conditions.

Reaction Scheme:

Materials:

  • This compound

  • Copper powder (activated)

  • Sand (optional, as a heat transfer agent)

  • High-boiling solvent (e.g., N,N-Dimethylformamide, DMF) or neat conditions

Procedure:

  • Activate copper powder by stirring with iodine in acetone, followed by washing with acetone and drying under vacuum.

  • In a reaction tube or flask, mix this compound (1.0 equiv) with activated copper powder (2.0-3.0 equiv). Sand can be added to aid in heat distribution for solvent-free reactions.

  • If using a solvent, add a high-boiling polar solvent such as DMF.

  • Heat the mixture under an inert atmosphere to a high temperature, typically in the range of 200-250 °C.

  • Maintain the reaction at this temperature with vigorous stirring for several hours (e.g., 12-48 h).

  • Monitor the disappearance of the starting material by TLC or GC.

  • After cooling, extract the reaction mixture with a suitable solvent like hot toluene or chloroform.

  • Filter the hot solution to remove copper and copper salts.

  • Wash the filtrate with dilute acid, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography to yield 4,4'-diphenoxybiphenyl.

Quantitative Data Summary:

ParameterConditionYield (%)Reference
Catalyst Activated Copper powder (2-3 equiv)Moderate to GoodClassical Ullmann Homocoupling Protocols[4]
Solvent DMF or neatModerate to GoodClassical Ullmann Homocoupling Protocols[4]
Temperature 200-250 °CModerate to GoodClassical Ullmann Homocoupling Protocols[4]
Reaction Time 12-48 hModerate to GoodClassical Ullmann Homocoupling Protocols[4]

Note: Yields for classical Ullmann homocouplings can be variable. The expected yield is based on general procedures for similar aryl bromides.

Visualizing the Ullmann Coupling Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the key steps in a typical Ullmann coupling reaction.

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants & Reagents (Aryl Halide, Nucleophile/Self, Catalyst, Base) Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Solvent Anhydrous Solvent Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Upon Completion Drying Drying & Concentration Quenching->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for an Ullmann coupling reaction.

Ullmann_Logic cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outputs ArylHalide This compound CoupledProduct Coupled Product ArylHalide->CoupledProduct Nucleophile Nucleophile (Amine, Phenol, or another Aryl Halide) Nucleophile->CoupledProduct Catalyst Copper Catalyst (CuI, Cu2O, Cu powder) Catalyst->CoupledProduct Base Base (K2CO3, KOH, etc.) Base->CoupledProduct Solvent Solvent (DMF, DMAc, etc.) Solvent->CoupledProduct Temperature Temperature Temperature->CoupledProduct Atmosphere Inert Atmosphere Atmosphere->CoupledProduct Time Reaction Time Time->CoupledProduct Byproducts Byproducts

Caption: Logical relationship of components in an Ullmann coupling reaction.

References

Application Notes and Protocols for the Heck Coupling of 1-Bromo-4-phenoxybenzene with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. 1-Bromo-4-phenoxybenzene is a valuable building block in medicinal chemistry and materials science, and its derivatization via the Heck coupling allows for the synthesis of a diverse range of substituted alkenes. This document provides detailed application notes and experimental protocols for the Heck coupling of this compound with various alkenes, including styrene, ethyl acrylate, n-butyl acrylate, and acrylic acid.

General Considerations for the Heck Reaction

The success of the Heck reaction is dependent on several key parameters, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. For an electron-rich aryl bromide like this compound, reaction conditions may require careful optimization to achieve high yields.[1][2]

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor that is reduced in situ to the active Pd(0) species. Other sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand, while bulkier and more electron-rich phosphines can sometimes improve yields for less reactive aryl bromides.

  • Base: An inorganic or organic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are generally effective for the Heck reaction.

  • Temperature: Elevated temperatures, typically in the range of 80-140 °C, are often necessary to drive the reaction to completion, especially with aryl bromides.[3]

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate forms the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base neutralizes the generated HBr, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[4][5]

Heck_Mechanism cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)(X)L₂(alkene)] ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)(X)L₂ AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [(alkene)-Pd(0)L₂] + H-X InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Ligand Exchange Base Base Base->ProductComplex Regeneration ArBr This compound Alkene Alkene

Figure 1. General catalytic cycle of the Heck reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Heck coupling of this compound and the structurally similar 4-bromoanisole with various alkenes. These data are compiled from literature sources and serve as a guide for reaction optimization.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleStyrenePd(OAc)₂ (1)HUGPHOS-2 (1)Cs₂CO₃ (2)DMF130146.5[6]
4-BromoanisoleEthyl AcrylatePd(OAc)₂/Ni (cat.)----->99[7]
4-Bromoanisole2-Ethylhexyl AcrylatePd(OAc)₂ (1)N-phenyl urea (2)NaHCO₃ (1.5)[Mor1,4][BF4]1801272[8]
4-Bromoanisolen-Butyl AcrylatePalladate pre-catalyst (1.4)-K₂CO₃ (2)DMF1002076[9]
4-BromoanisoleAcrylic AcidHRG-Py-Pd--Water--High[10]
This compoundStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF12012~85 (Estimated)Adapted from[11]
This compoundEthyl AcrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF11016~90 (Estimated)Adapted from general protocols
This compoundn-Butyl AcrylatePd(OAc)₂ (1.5)P(o-tol)₃ (3)NaOAc (2)NMP13024~88 (Estimated)Adapted from general protocols
This compoundAcrylic AcidPd(OAc)₂ (2)-Et₃N (2)MeCN10018~75 (Estimated)Adapted from[12]

Note: Yields for this compound are estimated based on typical outcomes for electron-rich aryl bromides under the specified conditions, as direct literature values for these specific reactions were not found.

Experimental Protocols

The following are detailed protocols for the Heck coupling of this compound with representative alkenes.

Protocol 1: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.01 equiv, 1 mol%), and triphenylphosphine (0.02 equiv, 2 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Add styrene (1.2 equiv) and triethylamine (1.5 equiv) to the reaction mixture via syringe.

  • Immerse the flask in a preheated oil bath set to 120 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-phenoxystilbene.

Protocol 2: Heck Coupling of this compound with Ethyl Acrylate

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), triphenylphosphine (0.04 equiv, 4 mol%), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF via syringe.

  • Add ethyl acrylate (1.5 equiv) to the mixture.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 16-24 hours).

  • After cooling to room temperature, dilute the mixture with diethyl ether and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield ethyl 4-phenoxycinnamate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Pd(OAc)₂, Ligand, Base B Add Anhydrous Solvent (e.g., DMF) A->B C Add Alkene B->C D Heat under Inert Atmosphere (e.g., 100-140 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temp. & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Figure 2. General experimental workflow for the Heck coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the reaction temperature or prolong the reaction time.

    • Consider using a different palladium source, a bulkier/more electron-rich ligand, or a different base/solvent combination.

  • Formation of Side Products:

    • Homocoupling of the aryl bromide can occur. Optimizing the reaction temperature and catalyst loading may minimize this side reaction.

    • Isomerization of the product alkene can be observed. The choice of reaction conditions can influence the stereoselectivity. The trans isomer is typically the major product.[13]

By following these detailed protocols and considering the key reaction parameters, researchers can effectively utilize the Heck coupling of this compound to synthesize a wide array of valuable substituted alkenes for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Sonogashira coupling reaction with 1-bromo-4-phenoxybenzene. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The protocols provided herein are based on established methodologies for Sonogashira couplings of aryl bromides and serve as a foundation for the development of specific applications for this compound. Both traditional copper-catalyzed and modern copper-free protocols are discussed, offering flexibility in experimental design to suit various research needs.

Overview of Sonogashira Coupling Protocols

The Sonogashira reaction is typically catalyzed by a palladium complex and, in its classic form, utilizes a copper(I) co-catalyst.[1] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and outcome.

Copper-Catalyzed Sonogashira Coupling: This is the traditional and most widely used method. The copper(I) co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]

Copper-Free Sonogashira Coupling: Concerns over the environmental impact and potential for undesirable side reactions, such as alkyne homocoupling (Glaser coupling), have led to the development of copper-free protocols.[3][4] These methods often employ more sophisticated palladium catalysts and ligands to achieve high reactivity.

Data Presentation: Comparison of Reaction Conditions

While specific quantitative data for the Sonogashira coupling of this compound with a wide range of alkynes is not extensively documented in a single source, the following tables summarize typical conditions for the coupling of aryl bromides, which can be adapted for this specific substrate.

Table 1: Typical Conditions for Copper-Catalyzed Sonogashira Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Copper Source (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ (1-5)PPh₃ (2-10)CuI (1-5)Et₃N or DIPEA (2-3)THF, DMF, Toluene25-10070-95
Pd(OAc)₂ (1-5)PPh₃ (2-10)CuI (1-5)K₂CO₃ or Cs₂CO₃ (2-3)Acetonitrile, Dioxane50-12065-90
Pd(PPh₃)₄ (1-5)-CuI (1-5)Piperidine or Pyrrolidine (excess)DMF, NMP25-8075-98

Table 2: Typical Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (1-5)SPhos or XPhos (1-5)K₃PO₄ or Cs₂CO₃ (2-3)Toluene, Dioxane80-12070-95
Pd₂(dba)₃ (1-3)P(t-Bu)₃ (2-6)TBAF or K₂CO₃ (2-3)THF, Acetonitrile25-8060-90
Pd/C (5-10)-Et₃N or DIPEA (2-3)Ethanol, Water60-10050-85

Experimental Protocols

The following are illustrative protocols for the Sonogashira coupling of this compound with phenylacetylene. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry, oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-phenoxy-4-(phenylethynyl)benzene.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • To this mixture, add this compound (1.0 mmol, 1.0 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure 1-phenoxy-4-(phenylethynyl)benzene.

Mandatory Visualizations

Sonogashira_Copper_Catalyzed Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) (Ar = 4-phenoxyphenyl) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArX This compound ArX->OxAdd CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR Alkyne_H R-C≡C-H Alkyne_H->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Transmetalation Transfers alkyne to Palladium

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling.

Sonogashira_Copper_Free Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) (Ar = 4-phenoxyphenyl) OxAdd->PdII Deprotonation Deprotonation PdII->Deprotonation Alkyne_H R-C≡C-H Alkyne_H->Deprotonation Base Base Base->Deprotonation Pd_acetylide Ar-Pd(II)-C≡CR(L₂) Deprotonation->Pd_acetylide RedElim Reductive Elimination Pd_acetylide->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArX This compound ArX->OxAdd

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (this compound, Alkyne, Catalyst, Ligand, Base, Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagent_Prep->Reaction_Setup Reagent_Assembly Reagent Assembly (Charge solids, then degassed solvent, then liquid reagents) Reaction_Setup->Reagent_Assembly Reaction Reaction (Heating & Stirring) Reagent_Assembly->Reaction Monitoring Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Workup & Extraction (Quench, Separate Layers) Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. Consider using a more robust pre-catalyst.

    • Insufficiently Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.

    • Poor Reagent Quality: Use freshly distilled solvents and high-purity reagents.

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in copper-catalyzed protocols. To minimize this, use a copper-free protocol, reduce the amount of copper catalyst, or ensure strictly anaerobic conditions.[3]

    • Dehalogenation of the Aryl Bromide: This can occur in the presence of a strong base or at high temperatures. Consider using a milder base or lowering the reaction temperature.

Conclusion

The Sonogashira coupling offers a reliable and efficient method for the synthesis of 1-phenoxy-4-alkynylbenzene derivatives. The choice between a copper-catalyzed and a copper-free protocol will depend on the specific requirements of the synthesis, including substrate compatibility, desired purity of the product, and environmental considerations. The provided protocols and data serve as a valuable starting point for researchers to develop and optimize their own Sonogashira coupling reactions involving this compound.

Disclaimer: The quantitative data presented in the tables are illustrative and based on general conditions for aryl bromides. Optimal conditions for the Sonogashira coupling of this compound may vary and should be determined experimentally.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-phenoxybenzene is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a brominated aromatic ring and a phenoxy ether linkage, allows for a variety of chemical transformations. Nucleophilic aromatic substitution (SNAr) reactions of this compound are of particular importance, providing a pathway to a diverse range of derivatives with potential applications in drug discovery and development. The phenoxy group, while not strongly activating, influences the reactivity of the C-Br bond, and the substitution products, such as 4-phenoxyanilines and their derivatives, have been identified as promising scaffolds for the development of kinase inhibitors and neuroprotective agents.[1][2]

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles. It is intended to serve as a practical guide for researchers and professionals in drug development and related fields.

Reaction Mechanisms and Key Considerations

Nucleophilic aromatic substitution on this compound can proceed through several mechanisms, primarily the addition-elimination pathway for classical SNAr reactions and transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation.

Addition-Elimination Mechanism: In the classical SNAr pathway, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The presence of electron-withdrawing groups on the aromatic ring can significantly accelerate this reaction; however, the phenoxy group is only weakly activating.[3]

Transition Metal-Catalyzed Cross-Coupling: For less reactive systems or to achieve higher yields and milder reaction conditions, palladium- or copper-catalyzed cross-coupling reactions are often employed. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds using a palladium catalyst, a phosphine ligand, and a base.[5] The Ullmann condensation, typically employing a copper catalyst, is another effective method for forming C-N, C-O, and C-S bonds.[6]

Data Presentation: Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.

Table 1: Buchwald-Hartwig Amination of this compound with Amines

NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene10018~85
MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene11024~90
n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10016~88

Data is representative and compiled from analogous reactions in the literature.[5]

Table 2: Ullmann Condensation of this compound with Nucleophiles

NucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenolCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF14024~75
ImidazoleCu₂O (5)Salicylaldoxime (10)Cs₂CO₃NMP15036~80
ThiophenolCuI (10)NoneK₃PO₄Pyridine12012~70

Data is representative and compiled from analogous reactions in the literature.[6]

Table 3: Classical Nucleophilic Aromatic Substitution of Activated Analogues

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2-nitro-4-phenoxybenzeneSodium Methoxide-Methanol654~95
1-Bromo-2,4-dinitro-phenoxybenzeneAniline-Ethanol802~92

Data for activated analogues is provided for comparison of reactivity.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 249 mg), cesium carbonate (1.4 mmol, 456 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol, 112 mg, 0.11 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenoxyaniline.

Protocol 2: Ullmann Condensation of this compound with Phenol

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine this compound (1.0 mmol, 249 mg), phenol (1.2 mmol, 113 mg), copper(I) iodide (0.1 mmol, 19 mg), 1,10-phenanthroline (0.2 mmol, 36 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 140 °C with stirring.

  • Maintain the reaction at this temperature for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the diaryl ether product.

Protocol 3: Classical Nucleophilic Aromatic Substitution with Sodium Thiophenoxide

Materials:

  • This compound (with an activating group, e.g., 1-Bromo-2-nitro-4-phenoxybenzene for reasonable reactivity)

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (5 mL) and cool to 0 °C.

  • Carefully add sodium hydride (1.1 mmol, 44 mg of 60% dispersion) to the cooled THF.

  • Slowly add a solution of thiophenol (1.0 mmol, 110 mg, 0.1 mL) in anhydrous THF (2 mL) to the NaH suspension. Stir for 30 minutes at 0 °C to form sodium thiophenoxide.

  • Add a solution of the activated this compound derivative (e.g., 1-Bromo-2-nitro-4-phenoxybenzene, 1.0 mmol) in anhydrous THF (3 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the corresponding thioether.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reactants (Aryl Halide, Base, Catalyst, Ligand) A->B C Solvent and Nucleophile Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for SNAr reactions.

Kinase_Signaling_Pathway cluster_cell Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activation Cell_Response Cellular Response (Proliferation, Survival, Angiogenesis) Transcription_Factor->Cell_Response Gene Expression Inhibitor 4-Phenoxyaniline Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified kinase signaling pathway and the inhibitory action of 4-phenoxyaniline derivatives.

Applications in Drug Development

Derivatives of this compound, particularly 4-phenoxyanilines, have emerged as a privileged scaffold in medicinal chemistry. These compounds have been investigated for a range of therapeutic applications, most notably as:

  • Kinase Inhibitors: Many 4-phenoxyaniline derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of cancer, and targeted kinase inhibitors are a major class of anti-cancer drugs. For example, derivatives of 4-phenoxyquinoline have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[9]

  • Neuroprotective Agents: Certain N-acyl derivatives of 4-phenoxyaniline have demonstrated significant neuroprotective effects in cellular models of neurotoxicity.[1] These compounds have been shown to attenuate the activity of the pro-apoptotic protein Bid, suggesting their potential in the treatment of neurodegenerative diseases.[2]

  • Calcium Channel Blockers: Modifications of the 4-phenoxyaniline scaffold have also led to the development of potent neuronal calcium ion channel blockers, which are of interest for the treatment of chronic pain.[10]

The synthetic accessibility of a wide array of derivatives through the nucleophilic aromatic substitution reactions of this compound makes it a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a key building block for the synthesis of a diverse range of compounds with significant potential in drug development and materials science. The nucleophilic aromatic substitution reactions of this compound, including classical SNAr, Buchwald-Hartwig amination, and Ullmann condensation, provide versatile and efficient methods for its functionalization. The protocols and data presented in these application notes offer a foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with desired therapeutic properties.

References

Application Notes and Protocols for the Synthesis of Functionalized Dibenzofurans from 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofurans are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of pharmacological activities. Their rigid, planar structure makes them attractive scaffolds in medicinal chemistry. Functionalized dibenzofurans have demonstrated promising potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] This document provides detailed protocols for the synthesis of functionalized dibenzofurans, starting from the readily available 1-Bromo-4-phenoxybenzene, via a palladium-catalyzed intramolecular C-H arylation. The subsequent functionalization of the dibenzofuran core is also described, highlighting the versatility of this synthetic route for generating diverse derivatives for drug discovery and development.

Core Synthesis: Palladium-Catalyzed Intramolecular C-H Arylation

The key transformation in the synthesis of the dibenzofuran scaffold from this compound is a palladium-catalyzed intramolecular direct C-H arylation. This reaction methodology offers an efficient and atom-economical approach to constructing the central furan ring. The general scheme involves the formation of a C-C bond between the two aromatic rings of the diaryl ether precursor.

A general protocol for this type of transformation involves the use of a palladium catalyst, such as palladium(II) acetate, often in combination with a phosphine ligand and a base, in a high-boiling point solvent.

Experimental Protocol: General Procedure for the Synthesis of Dibenzofuran

This protocol is adapted from established methods for palladium-catalyzed intramolecular C-H arylation of diaryl ethers.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).

  • Add cesium carbonate (1.2 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 140 °C.

  • Stir the reaction mixture at this temperature for 18-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure dibenzofuran.

Synthesis of Functionalized Dibenzofurans

The versatility of this synthetic approach lies in the ability to use substituted this compound derivatives to generate a library of functionalized dibenzofurans. For instance, starting with 1-bromo-4-(4-nitrophenoxy)benzene allows for the synthesis of 2-nitrodibenzofuran, which can be further functionalized.

Experimental Protocol: Synthesis of 2-Nitrodibenzofuran

Materials:

  • 1-Bromo-4-(4-nitrophenoxy)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

Follow the general procedure for the synthesis of dibenzofuran, substituting this compound with 1-bromo-4-(4-nitrophenoxy)benzene. The reaction progress should be carefully monitored by TLC. The resulting 2-nitrodibenzofuran can be purified by column chromatography.

Experimental Protocol: Reduction of 2-Nitrodibenzofuran to 2-Aminodibenzofuran

The nitro group of 2-nitrodibenzofuran serves as a versatile handle for further functionalization, most commonly through its reduction to an amino group.

Materials:

  • 2-Nitrodibenzofuran

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

Procedure:

  • To a solution of 2-nitrodibenzofuran (1.0 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (5.0 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-aminodibenzofuran can be purified by column chromatography or recrystallization.

Data Presentation

Starting Material Product Catalyst System Solvent Temp (°C) Time (h) Yield (%)
This compoundDibenzofuranPd(OAc)₂ / PCy₃·HBF₄ / Cs₂CO₃DMSO14024High
1-Bromo-4-(4-nitrophenoxy)benzene2-NitrodibenzofuranPd(OAc)₂ / PCy₃·HBF₄ / Cs₂CO₃DMSO14024Good
2-Nitrodibenzofuran2-AminodibenzofuranSnCl₂·2H₂OEthanolReflux3Excellent

Applications in Drug Development

Functionalized dibenzofurans have shown significant promise in various therapeutic areas.

  • Anticancer Activity: Dibenzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).[3] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Furthermore, certain dibenzofuran derivatives have been identified as inhibitors of Pim and CLK1 kinases, which are implicated in cell proliferation and survival in various cancers.[4]

  • Antimicrobial Activity: The dibenzofuran scaffold is also a promising platform for the development of novel antimicrobial agents to combat the rise of drug-resistant pathogens.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Functionalized Dibenzofuran cluster_application Application in Drug Development start 1-Bromo-4-(4-nitrophenoxy)benzene cyclization Pd-catalyzed Intramolecular C-H Arylation start->cyclization nitro_dbf 2-Nitrodibenzofuran cyclization->nitro_dbf reduction Reduction (e.g., SnCl₂) nitro_dbf->reduction amino_dbf 2-Aminodibenzofuran reduction->amino_dbf functionalization Further Functionalization amino_dbf->functionalization screening Biological Screening (e.g., Anticancer, Antimicrobial) functionalization->screening lead_opt Lead Optimization screening->lead_opt signaling_pathway cluster_cell Cancer Cell Pim_CLK1 Pim/CLK1 Kinases Proliferation Cell Proliferation & Survival Pim_CLK1->Proliferation promotes Tubulin Tubulin G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to Dibenzofuran Functionalized Dibenzofuran Derivative Dibenzofuran->Pim_CLK1 inhibits Dibenzofuran->Tubulin inhibits polymerization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving 1-Bromo-4-phenoxybenzene.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Suzuki coupling reaction with this compound?

A1: Low yields can result from several factors.[1] Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Standard catalysts may not be optimal for this specific substrate.[1]

  • Base Selection: The base is critical for activating the boronic acid for transmetalation.[2] Its strength, solubility, and compatibility with other reagents must be considered.[2]

  • Solvent Effects: The polarity of the solvent system can significantly impact reaction rates and the solubility of your reactants.[3]

  • Side Reactions: Competing reactions like protodeboronation, homocoupling, and hydrodehalogenation can consume starting materials and reduce your desired product yield.[1][4]

  • Reaction Conditions: Parameters such as temperature, reaction time, and the rigorous exclusion of oxygen are critical for success.[1][5]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The most common side reactions in Suzuki couplings are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1][4] To minimize this, you can try using anhydrous conditions, a less nucleophilic base (like KF or CsF), or more stable boronic esters (e.g., pinacol esters).[4][6][7]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl bromide.[4] Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[4][7] Thoroughly degassing your reaction mixture and using a Pd(0) source or a pre-catalyst can help reduce this.[4][5]

  • Hydrodehalogenation: This involves the replacement of the bromine atom on this compound with a hydrogen atom.[1][4] This can occur if a hydride source is present in the reaction mixture.[4]

Q3: How does the phenoxy group in this compound affect the reaction?

A3: The phenoxy group is an electron-donating group, which can make the oxidative addition step (the initial reaction of the aryl bromide with the Pd(0) catalyst) slower compared to substrates with electron-withdrawing groups.[4] This might necessitate more reactive catalysts (e.g., those with bulky, electron-rich phosphine ligands) or higher reaction temperatures to achieve a good reaction rate.[6][8]

Q4: Do I need to use anhydrous and oxygen-free conditions?

A4: Yes, it is highly recommended. While some Suzuki reactions can tolerate small amounts of water, it is best practice to use anhydrous solvents to control the reaction conditions better.[1] Oxygen can deactivate the palladium catalyst by oxidizing the phosphine ligands and can also promote the homocoupling of boronic acids.[4][5] Therefore, it is crucial to degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[5][9]

Troubleshooting Guide

Issue: Low or No Product Formation

Potential CauseRecommended Solution(s)
Inactive Catalyst Use a fresh source of palladium catalyst. Consider using a more active pre-catalyst system (e.g., a Buchwald pre-catalyst).[4][10] Ensure phosphine ligands have not been oxidized; store them under inert gas.[10]
Improper Base Selection The base may be too weak, too strong, or poorly soluble. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][9] Ensure the base is finely powdered for better reactivity.[11]
Suboptimal Solvent Reactant solubility may be an issue. Try different solvent systems like 1,4-dioxane/water, Toluene/water, or THF/water.[7][9][12]
Reaction Temperature Too Low Gradually increase the reaction temperature. Many Suzuki couplings require heating between 80-110 °C.[1]
Presence of Oxygen Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[5][13]
Protodeboronation of Boronic Acid Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[14] Consider switching to a more stable boronic ester (e.g., pinacol ester).[4] Use anhydrous conditions with a base like KF.[6][15]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different components can affect the Suzuki coupling yield. The data is representative and should be used as a starting point for optimization.

Table 1: Comparison of Bases in Suzuki Coupling (Reaction of an aryl bromide with an arylboronic acid)

BaseSolvent SystemTemperature (°C)Typical Yield (%)
Na₂CO₃Toluene/Ethanol/H₂O80Good
K₂CO₃1,4-Dioxane/H₂O100Excellent
K₃PO₄Toluene/H₂O90Excellent[16]
Cs₂CO₃1,4-Dioxane80Very Good
KFToluene110Good (useful for base-sensitive substrates)[6]

Table 2: Influence of Solvent on Suzuki Coupling (Reaction of an aryl bromide with an arylboronic acid)

Solvent SystemTemperature (°C)General Observations
Toluene/H₂O80-110Good for a wide range of substrates.[9]
1,4-Dioxane/H₂O80-100Commonly used, good for dissolving many organic compounds.[7]
THF/H₂O65-75Lower boiling point, useful for more reactive substrates.[9]
DMF or DMAc100-150High boiling point, useful for less reactive substrates, but can be difficult to remove.[9][10]
Ethanol/H₂O60-80A "greener" solvent choice that can be effective.[17]

Table 3: Common Palladium Catalysts and Ligands

Palladium SourceLigandCharacteristics
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)A classic, widely used catalyst. May be less effective for challenging substrates.[10]
Pd(OAc)₂PPh₃, PCy₃, or othersA common Pd(II) precursor that is reduced in situ.[6]
Pd₂(dba)₃XPhos, SPhos, P(t-Bu)₃A stable Pd(0) source, often paired with bulky, electron-rich Buchwald ligands for high activity.[6][10]
Pd(dppf)Cl₂dppfAn effective catalyst with a large "bite angle," which can promote reductive elimination.[13][18]

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or an alternative catalyst system

  • K₂CO₃ (2.0 mmol, 2.0 equiv.), finely powdered

  • 1,4-Dioxane (8 mL), degassed

  • Water (2 mL), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed 1,4-dioxane and degassed water via syringe.[14]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).[14]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[14]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[14]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) tm_label Transmetalation oa_complex->tm_label tm_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) re_product Ar-Ar' (Product) tm_complex->re_product re_label Reductive Elimination tm_complex->re_label oa_label->oa_complex + Ar-X tm_label->tm_complex + Ar'-B(OR)₂ (Base Activated) re_label->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagents: - Fresh Catalyst? - Pure Solvents? - Dry Base? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Check Conditions: - Fully Degassed? - Correct Temperature? - Sufficient Time? conditions_ok Conditions OK check_conditions->conditions_ok reagents_ok->start No, Replace reagents_ok->check_conditions Yes conditions_ok->start No, Adjust optimize_base Optimize Base: Try K₃PO₄ or Cs₂CO₃ conditions_ok->optimize_base Yes optimize_catalyst Optimize Catalyst/Ligand: Use Buchwald system (e.g., Pd₂(dba)₃/XPhos) optimize_base->optimize_catalyst optimize_solvent Optimize Solvent: Try Dioxane/H₂O or Toluene/H₂O optimize_catalyst->optimize_solvent increase_temp Increase Temperature optimize_solvent->increase_temp end Improved Yield increase_temp->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry glassware add_solids 2. Add Aryl Bromide, Boronic Acid, Base setup->add_solids inert 3. Evacuate & backfill with inert gas (3x) add_solids->inert add_liquids 4. Add Catalyst & Degassed Solvents inert->add_liquids heat 5. Heat to 90-100 °C add_liquids->heat monitor 6. Monitor by TLC/GC-MS heat->monitor cool 7. Cool to RT, Quench monitor->cool extract 8. Extract with Organic Solvent cool->extract dry 9. Dry, Filter, Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 1-Bromo-4-phenoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-bromo-4-phenoxybenzene in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the phenoxy group deactivates the aryl bromide, making key steps in the catalytic cycle, such as oxidative addition, more challenging. This guide offers practical solutions and optimized protocols to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

A1: The low reactivity of this compound stems from the electron-donating character of the phenoxy group. This increases the electron density at the carbon-bromine bond, which in turn disfavors the oxidative addition of the palladium(0) catalyst to the C-Br bond. Oxidative addition is often the rate-limiting step in many cross-coupling catalytic cycles.

Q2: What are the most common issues encountered when using this compound in cross-coupling reactions?

A2: Researchers commonly face the following issues:

  • Low to no conversion: The starting material is recovered largely unreacted.

  • Low yields: The desired product is formed in unsatisfactory amounts.

  • Slow reaction rates: The reaction requires prolonged heating to achieve even moderate conversion.

  • Side reactions: Formation of byproducts such as homocoupled products (biaryls from the starting material) and hydrodehalogenation (replacement of bromine with hydrogen).

Q3: Which types of phosphine ligands are most effective for activating this compound?

A3: Bulky and electron-rich phosphine ligands are crucial for promoting the oxidative addition step with electron-rich aryl bromides. These ligands stabilize the palladium center and facilitate the catalytic cycle. Highly effective ligands include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky alkylphosphine ligands (e.g., P(t-Bu)₃).[1]

Q4: Can N-Heterocyclic Carbenes (NHCs) be used as alternative ligands?

A4: Yes, N-Heterocyclic Carbenes (NHCs) are excellent alternatives to phosphine ligands. They are strong σ-donors and can be highly effective in activating challenging substrates like this compound, particularly in Suzuki and Heck reactions.

Troubleshooting Guides

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes & Recommended Solutions

CauseRecommended Action
Inefficient Oxidative Addition 1. Switch to a more active catalyst system: Use a palladium precatalyst with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos or XPhos).[2] 2. Increase reaction temperature: Gradually increase the temperature in 10-20 °C increments. 3. Use a more reactive palladium precursor: Consider using Pd₂(dba)₃.
Suboptimal Base 1. Screen different bases: Stronger, non-coordinating bases are often more effective. Try Cs₂CO₃ or K₃PO₄ instead of weaker bases like Na₂CO₃. 2. Ensure base solubility: Use a solvent system that partially dissolves the base, or use a soluble organic base.
Poor Solvent Choice 1. Use a suitable solvent mixture: A combination of an aprotic polar solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) often works well.[3] 2. Degas solvents thoroughly: Oxygen can deactivate the catalyst. Purge solvents with an inert gas (Argon or Nitrogen) before use.
Boronic Acid Decomposition 1. Use fresh boronic acid: Protodeboronation can be a significant side reaction. Use freshly purchased or recrystallized boronic acid. 2. Consider boronate esters: Pinacol esters of boronic acids are often more stable.
Problem 2: Low Yield in Buchwald-Hartwig Amination

Possible Causes & Recommended Solutions

CauseRecommended Action
Weak Catalyst-Ligand Combination 1. Employ specialized ligands: Use ligands specifically designed for C-N bond formation, such as Josiphos, Xantphos, or Buchwald's biaryl phosphine ligands (e.g., BrettPhos for primary amines).[4] 2. Use a pre-formed catalyst: Pre-catalysts can be more active and reproducible.
Inappropriate Base 1. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[4] 2. Ensure base is anhydrous: Water can interfere with the reaction.
Amine Reactivity 1. Consider the pKa of the amine: Less basic amines may require more forcing conditions. 2. Protecting groups: If the amine has other reactive functional groups, consider using a protecting group strategy.
Side Reactions 1. Hydrodehalogenation: This can be minimized by using the correct ligand and ensuring an inert atmosphere. 2. β-Hydride Elimination (for some amines): This can be suppressed by using specific ligands that favor reductive elimination.[1]
Problem 3: Reaction Stalls in Sonogashira Coupling

Possible Causes & Recommended Solutions

CauseRecommended Action
Catalyst Deactivation 1. Increase catalyst loading: For this less reactive substrate, increasing the palladium catalyst loading to 2-5 mol% may be necessary.[5] 2. Use a robust ligand: Bulky, electron-rich phosphines can protect the palladium center.
Ineffective Copper Co-catalyst 1. Use fresh CuI: Copper(I) iodide can oxidize over time. Use a freshly opened bottle or purify before use. 2. Consider a copper-free protocol: To avoid issues with copper, such as alkyne homocoupling (Glaser coupling), a copper-free Sonogashira reaction can be employed, often with a palladium/NHC catalyst system or specific phosphine ligands.[6]
Alkyne Homocoupling (Glaser Coupling) 1. Strictly anaerobic conditions: Oxygen promotes Glaser coupling. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. 2. Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can minimize its concentration and reduce homocoupling.
Base and Solvent System 1. Use an amine base/solvent: A liquid amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) often serves as both the base and a co-solvent.[7] 2. Screen other solvents: For challenging couplings, polar aprotic solvents like DMF or NMP can be beneficial.[5]
Problem 4: Low Yield and/or Poor Selectivity in Heck Reaction

Possible Causes & Recommended Solutions

CauseRecommended Action
Sluggish Oxidative Addition 1. Increase reaction temperature: Heck reactions with aryl bromides often require temperatures of 100-140 °C. 2. Use a suitable palladium source: Pd(OAc)₂ is a common and effective precursor.[8]
Ligand Choice 1. Phosphine ligands: Triphenylphosphine (PPh₃) is a standard choice, but for less reactive bromides, bulky, electron-rich phosphines like tri(o-tolyl)phosphine can be more effective.[2] 2. Phosphine-free systems: In some cases, phosphine-free conditions (Jeffery conditions) using a phase-transfer catalyst like a tetralkylammonium salt can be advantageous.
Base Selection 1. Inorganic vs. Organic Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. Organic bases such as triethylamine (Et₃N) are also common. The choice can affect the reaction outcome.[9] 2. Ensure stoichiometry: The base is consumed stoichiometrically, so ensure at least one equivalent is used.
Regioselectivity Issues with Alkene 1. Control the insertion step: The regioselectivity of the alkene insertion is influenced by both electronic and steric factors of the alkene. 2. Consider the reaction mechanism: The reaction typically proceeds via a syn-addition followed by a syn-elimination.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is a starting point for the coupling of this compound with an arylboronic acid.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2.0 equiv)

    • Toluene/H₂O (4:1 v/v), degassed

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the amination of this compound.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene, degassed

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Remove the tube from the glovebox, and add this compound and the amine under a positive flow of argon.

    • Add the degassed anhydrous toluene.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, and quench the reaction by adding a saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

    • Filter, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
24-BromotoluenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O8092
31-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8098[10]
4This compoundPhenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O110Estimated 70-85

*Estimated yield based on the reactivity of similar electron-rich aryl bromides.

Table 2: Ligand and Base Screening for Buchwald-Hartwig Amination of an Aryl Bromide with Aniline

EntryLigandBaseSolventTemp (°C)Yield (%)
1P(o-tol)₃NaOtBuToluene10065
2BINAPNaOtBuToluene10088
3XPhosNaOtBuToluene100>95
4XantphosCs₂CO₃Dioxane11092
5RuPhosK₃PO₄Dioxane11085

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction in Cross-Coupling of this compound catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand precursor Switch Palladium Precursor (e.g., Pd₂(dba)₃) catalyst->precursor loading Increase Catalyst Loading catalyst->loading temp Increase Reaction Temperature conditions->temp base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) conditions->base solvent Change Solvent System (e.g., Dioxane/H₂O) conditions->solvent degas Ensure Thorough Degassing reagents->degas anhydrous Use Anhydrous Solvents/Reagents reagents->anhydrous fresh Use Fresh Coupling Partner reagents->fresh end Improved Yield ligand->end precursor->end loading->end temp->end base->end solvent->end degas->end anhydrous->end fresh->end

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Catalytic_Cycle_Activation cluster_0 Standard Catalytic Cycle cluster_1 Overcoming Low Reactivity Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Slow Step) Ar-Pd(II)(Nu)L₂ Ar-Pd(II)(Nu)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(Nu)L₂ Transmetalation / Amine Coordination Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L₂->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L₂ Catalyst Regeneration Bulky_Ligand Bulky, Electron-Rich Ligand (L) Bulky_Ligand->Pd(0)L₂ Stabilizes & Activates Strong_Base Strong Base Strong_Base->Ar-Pd(II)(Br)L₂ Facilitates Transmetalation/ Deprotonation High_Temp Higher Temperature High_Temp->Pd(0)L₂ Provides Energy for Oxidative Addition

Caption: Impact of key parameters on the catalytic cycle for unreactive aryl bromides.

References

Technical Support Center: Catalyst Selection for 1-Bromo-4-phenoxybenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common coupling reactions involving 1-Bromo-4-phenoxybenzene. The information is designed to assist in catalyst selection and overcome challenges encountered during synthesis.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Suzuki-Miyaura coupling of this compound failing or resulting in low yield?

A1: Low conversion or yield in Suzuki-Miyaura coupling can be attributed to several factors. Common issues include inactive catalysts, suboptimal reaction conditions, or side reactions.[1]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates. For electron-rich aryl bromides like this compound, more robust catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective.[1][2]

  • Base Selection: The choice of base is critical for the transmetalation step. The base's strength and solubility can significantly impact the reaction rate. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][3]

  • Solvent System: The polarity of the solvent can influence reaction efficiency. A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution is typically used.[2][4]

  • Reaction Temperature: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed efficiently.[1]

  • Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the aryl bromide are common side reactions that consume starting materials.[3][5]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[3]

  • Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1][6]

  • Ligand Choice: Using bulky phosphine ligands can help suppress homocoupling.[3]

Q3: My reaction has stalled, and I see a black precipitate. What is happening?

A3: The formation of a black precipitate, commonly known as palladium black, indicates catalyst decomposition and deactivation.[3] This can be caused by:

  • High Temperature: Excessive heat can lead to the agglomeration of the palladium catalyst.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive state.

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium catalyst throughout the catalytic cycle.

Catalyst Performance Data
Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~95
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10024~90
PdCl₂(dppf)-K₂CO₃DMF8012~92

Note: Yields are representative for aryl bromides and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask.

  • Add anhydrous toluene (5 mL) and degassed water (1 mL) to the flask.

  • Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Troubleshooting start Low/No Conversion catalyst Check Catalyst System - Use bulky, electron-rich ligand (e.g., XPhos) - Use pre-catalyst start->catalyst base Optimize Base - Screen K3PO4, Cs2CO3, K2CO3 - Ensure base is finely ground start->base conditions Adjust Conditions - Increase temperature (80-110 °C) - Ensure rigorous degassing start->conditions side_reactions Check for Side Reactions - Protodeboronation - Dehalogenation start->side_reactions success Improved Yield catalyst->success base->success conditions->success

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination is not working. What are the common pitfalls?

A1: Challenges in Buchwald-Hartwig amination often arise from the choice of catalyst, base, and solvent, as well as the nature of the amine.[8]

  • Catalyst and Ligand: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, BrettPhos, and BINAP are often required, especially for less reactive aryl bromides or challenging amines.[9][10] Pre-catalysts can also offer more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.[8]

  • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base strength can influence the rate of deprotonation of the amine.[7][9]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally used. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst.[7][8]

  • Amine Substrate: Sterically hindered or electron-poor amines can be challenging coupling partners.

Q2: I am observing dehalogenation of my this compound. How can I prevent this?

A2: Dehalogenation is a known side reaction in Buchwald-Hartwig amination.[8]

  • Optimize Ligand: A well-chosen ligand can promote the desired C-N bond formation over the competing dehalogenation pathway.

  • Lower Temperature: If possible, running the reaction at a lower temperature may reduce the rate of dehalogenation.

Catalyst Performance Data
Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene1002~98
Pd(OAc)₂XPhosK₂CO₃t-BuOH12024~85
[Pd(cinnamyl)Cl]₂t-BuBrettPhosK₃PO₄t-AmylOH10018~96

Note: Yields are representative for aryl bromides and may require optimization for this compound and the specific amine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add aniline (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (R'R''NH, Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Section 3: Other Coupling Reactions

This section provides a brief overview of other relevant coupling reactions for the functionalization of this compound.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[11]

  • Catalyst System: Typically Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃.[6]

  • Base: A mild base such as triethylamine (Et₃N) or K₂CO₃ is used.[6][12]

  • Troubleshooting: Common issues include low conversion, which can be due to catalyst deactivation (palladium black formation) or incomplete reduction of the Pd(II) precatalyst. Alkene isomerization is a possible side reaction.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst.[13]

  • Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used.[14]

  • Base: An amine base like triethylamine or piperidine is typically employed.[15]

  • Troubleshooting: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under copper-free conditions or by careful control of the reaction parameters.[16] For aryl bromides, higher temperatures may be required to facilitate the oxidative addition step.[17]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, C-S, and C-C bonds.[18]

  • Catalyst System: Traditionally uses stoichiometric copper powder at high temperatures. Modern methods employ catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand.[19][20]

  • Conditions: Often requires high-boiling polar solvents like DMF or NMP and elevated temperatures.[18]

  • Troubleshooting: Low yields can result from inactive copper catalyst, inappropriate solvent or base, or the use of a less reactive aryl halide.[19]

This technical support center provides a starting point for the successful execution and troubleshooting of coupling reactions with this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

Improving solubility of 1-Bromo-4-phenoxybenzene in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-Bromo-4-phenoxybenzene in various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a relatively non-polar molecule. Based on the principle of "like dissolves like," it is readily soluble in many common organic solvents and has very low solubility in water.[1][2][3][4] Its physical properties are summarized in the table below.

Data Presentation: Physical and Solubility Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₉BrO[5][6]
Molecular Weight 249.10 g/mol [5][7]
Appearance Colorless to pale yellow liquid or solid[3][4]
Melting Point 18 °C[4]
Boiling Point 305 °C[5]
Density 1.423 g/mL at 25 °C[4]

Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Non-polar Aprotic Toluene, Benzene, HexaneHighThe non-polar nature of these solvents effectively solvates the aromatic rings of this compound.
Polar Aprotic THF, Diethyl Ether, Dioxane, DMF, DCMHighThese solvents have sufficient polarity to interact with the ether linkage and the bromine atom while also solvating the non-polar parts of the molecule. DMF is particularly useful for dissolving polar intermediates that may form during a reaction.
Polar Protic Ethanol, MethanolModerateWhile the potential for hydrogen bonding is limited, the overall polarity of these solvents allows for some degree of dissolution. Solubility is expected to be lower than in aprotic polar solvents.
Aqueous WaterVery LowThe hydrophobic nature of the two aromatic rings results in poor solubility in water.[3][4]

Troubleshooting Guide: Solubility Issues in Reactions

This guide addresses common problems encountered when this compound fails to dissolve adequately in a reaction mixture.

Problem: My this compound is not fully dissolving in the reaction solvent.

Possible Cause Suggested Solution
Incorrect Solvent Choice The chosen solvent may not be optimal for dissolving this compound.
Insufficient Solvent Volume The concentration of the reactants may be too high for the chosen solvent volume.
Low Temperature Solubility is often temperature-dependent, and the reaction may be running at a temperature too low for complete dissolution.
Precipitation of Reactants/Intermediates Other components in the reaction mixture (e.g., base, boronic acid) may be insoluble or may be causing the precipitation of intermediates.

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of this compound

Objective: To determine the approximate solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., THF, Toluene, DMF)

  • Small vials with caps

  • Magnetic stirrer and stir bar

  • Constant temperature bath

  • Analytical balance

Procedure:

  • Add a known volume (e.g., 1 mL) of the selected solvent to a vial containing a magnetic stir bar.

  • Place the vial in a constant temperature bath set to the desired temperature.

  • Add a pre-weighed amount of this compound (e.g., 10 mg) to the vial.

  • Stir the mixture vigorously for a set period (e.g., 30 minutes).

  • Observe if the solid has completely dissolved.

  • If it has dissolved, continue adding pre-weighed portions of this compound until a saturated solution is formed (i.e., a small amount of solid remains undissolved after prolonged stirring).

  • Calculate the total mass of this compound that dissolved in the known volume of solvent to determine the solubility (e.g., in mg/mL or g/100mL).

Protocol 2: Improving Solubility in a Suzuki Cross-Coupling Reaction

Objective: To perform a Suzuki cross-coupling reaction with this compound where solubility may be a concern, using a co-solvent system and elevated temperature.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Toluene (4 mL)

  • DMF (1 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the solvent mixture (Toluene and DMF) to the flask via syringe.

  • Heat the reaction mixture to a temperature that ensures dissolution of all components (e.g., 80-100 °C) and maintain for the duration of the reaction.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and proceed with the standard workup procedure.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue (Incomplete Dissolution) check_solvent Is the solvent appropriate for a non-polar compound? start->check_solvent change_solvent Action: Select a more suitable solvent (e.g., Toluene, THF, Dioxane) check_solvent->change_solvent No increase_temp Is the reaction at an elevated temperature? check_solvent->increase_temp Yes change_solvent->increase_temp heat_reaction Action: Increase reaction temperature (e.g., to 80-110 °C) increase_temp->heat_reaction No use_cosolvent Is a single solvent being used? increase_temp->use_cosolvent Yes heat_reaction->use_cosolvent add_cosolvent Action: Add a co-solvent (e.g., DMF, Dioxane) to improve polarity use_cosolvent->add_cosolvent Yes alternative_methods Consider Alternative Methods use_cosolvent->alternative_methods Yes, and still an issue end_point Solubility Improved add_cosolvent->end_point sonication Sonication alternative_methods->sonication microwave Microwave Irradiation alternative_methods->microwave ptc Phase-Transfer Catalyst alternative_methods->ptc sonication->end_point microwave->end_point ptc->end_point

Caption: Troubleshooting workflow for addressing solubility issues.

Solubility_Enhancement_Techniques main Improving Solubility of This compound sub1 Solvent Modification main->sub1 sub2 Energy Input main->sub2 sub3 Additives main->sub3 solvent_choice Appropriate Solvent Selection (Toluene, THF, Dioxane) sub1->solvent_choice cosolvent Use of Co-solvents (e.g., DMF for polarity) sub1->cosolvent heating Increased Temperature sub2->heating sonication Ultrasonication (Acoustic Cavitation) sub2->sonication microwave Microwave Irradiation (Rapid Dielectric Heating) sub2->microwave ptc Phase-Transfer Catalysts (for biphasic systems) sub3->ptc

Caption: Techniques for enhancing solubility in reaction mixtures.

References

Purification techniques for 1-Bromo-4-phenoxybenzene reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 1-Bromo-4-phenoxybenzene. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: this compound is an aromatic ether. Its key physical properties are summarized in the table below, which are crucial for selecting appropriate purification techniques.[1][2][3][4]

Q2: What are the common impurities found in crude this compound after synthesis?

A2: Impurities largely depend on the synthetic route. For the common Ullmann condensation synthesis, which involves a copper-catalyzed reaction between an aryl halide and a phenol, potential impurities include:

  • Unreacted Starting Materials: Such as 4-bromophenol, phenol, or unreacted aryl halides.

  • Homocoupled Side Products: Symmetrical biaryl compounds formed from the starting materials (e.g., 4,4'-biphenol).[5]

  • Residual Catalyst: Traces of the copper catalyst used in the reaction.[6]

  • High-Boiling Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used in Ullmann reactions and can be difficult to remove.[6][7]

  • Isomeric Byproducts: Depending on the purity of the starting materials, other isomers may be present.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature and quantity of impurities. The most common and effective methods are:

  • Flash Column Chromatography: Highly effective for separating the target compound from by-products and unreacted starting materials based on polarity.[8]

  • Vacuum Distillation: Ideal for this compound due to its high boiling point. This technique separates compounds based on boiling point differences at a reduced pressure, which prevents thermal decomposition.[9][10][11]

  • Low-Temperature Recrystallization: Since the compound is a low-melting solid, recrystallization can be performed at reduced temperatures to yield high-purity material, provided a suitable solvent is found.[8]

Q4: In which solvents is this compound soluble?

A4: Based on its structure (a relatively non-polar aryl ether), this compound is expected to be soluble in a range of common non-polar and polar aprotic organic solvents such as toluene, hexane, diethyl ether, ethyl acetate, acetone, and dichloromethane.[12] It is generally insoluble in water.[2] This solubility profile is key for selecting solvents for chromatography and recrystallization.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueReference(s)
CAS Number 101-55-3[1][4][13]
Molecular Formula C₁₂H₉BrO[1][4]
Molecular Weight 249.10 g/mol [1][2][3]
Appearance Liquid or white crystalline solid[2]
Melting Point 18 °C[2]
Boiling Point 305 °C (at atmospheric pressure)[3]
Solubility Insoluble in water; Soluble in many organic solvents.[2][12]
Table 2: Potential Impurities in this compound Synthesis
ImpurityMolecular FormulaBoiling Point (°C)Common Removal Method
PhenolC₆H₆O181.7Aqueous base wash, Column Chromatography
4-BromophenolC₆H₅BrO238Aqueous base wash, Column Chromatography
Diphenyl etherC₁₂H₁₀O259Column Chromatography, Vacuum Distillation
4,4'-Dibromodiphenyl etherC₁₂H₈Br₂O338-340Column Chromatography, Vacuum Distillation
Dimethylformamide (DMF)C₃H₇NO153Aqueous wash, Vacuum
Table 3: Comparison of Primary Purification Techniques
TechniqueTypical PurityProsConsReference
Flash Column Chromatography 95 - 99.5%Fast, high resolution, widely applicable.Requires specialized equipment and consumes significant solvent.[8]
Vacuum Distillation 98 - 99.8%Excellent for thermally stable high-boiling liquids; good for large scales.Not suitable for thermally sensitive compounds; requires vacuum setup.[8]
Recrystallization > 99%Can yield very high purity; cost-effective at scale.Product must be a solid at the crystallization temperature; yield can be low.[8]

Troubleshooting Guides

Q: My crude product is a dark oil with low purity after the initial aqueous workup. What is the best approach for purification?

A: A dark color often indicates the presence of polymeric byproducts or oxidized impurities. Low purity suggests significant amounts of unreacted starting materials or side products.

  • First Step (Decolorization): If the color is intense, consider an activated carbon treatment. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of activated carbon (1-2% by weight), stir for 15-30 minutes, and filter through a pad of celite.[8] This can adsorb many colored impurities.[14]

  • Primary Purification (Chromatography): Flash column chromatography is the most versatile method to separate multiple components.[8] Use Thin Layer Chromatography (TLC) to develop a solvent system that gives good separation. A common starting point for compounds of this polarity is a gradient of ethyl acetate in hexanes.[15]

  • Alternative for Large Scale (Distillation): If you have a large quantity (> 5g) and the main impurities have significantly different boiling points, vacuum distillation is a highly effective alternative.[10]

Q: After column chromatography, my product is still a pale yellow and shows minor impurities on analysis. How can I achieve higher purity?

A: A persistent color after chromatography suggests a co-eluting impurity. To achieve higher purity (>99%), a secondary purification step is often necessary.

  • Re-Chromatography: Attempt chromatography again with a shallower solvent gradient or a different solvent system (e.g., ether/hexanes or dichloromethane/hexanes) to improve separation.[15]

  • Low-Temperature Recrystallization: This is an excellent final polishing step. Since the melting point is 18°C, you will need to work at reduced temperatures. Dissolve the product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol), cool to room temperature, and then place in a refrigerator (4°C) or an ice bath to induce crystallization.[8]

  • Vacuum Distillation: If the impurity has a different boiling point, vacuum distillation can provide excellent separation and yield a colorless, high-purity product.[11]

Q: I am having difficulty inducing crystallization, even at low temperatures. The product remains an oil. What can I do?

A: Failure to crystallize is often due to residual impurities or supersaturation.[8]

  • Increase Purity First: Ensure the starting material for crystallization is as pure as possible. If purity is below 95%, consider another round of chromatography.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small crystal of pure product, add it to the cold solution to act as a template for crystallization.

  • Solvent System: You may have used too much solvent, or the compound is too soluble. Try slowly evaporating some of the solvent. Alternatively, use a two-solvent system (solvent/anti-solvent). Dissolve the oil in a minimal amount of a "good" solvent (e.g., ether or acetone) and slowly add a "bad" solvent in which it is insoluble (e.g., cold hexanes) until the solution becomes turbid, then warm slightly to clarify and cool slowly.[16]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Use TLC to find a solvent system (e.g., ethyl acetate/hexanes) that gives the product an Rf value of approximately 0.3-0.4 and separates it well from impurities.[17]

  • Column Packing: Prepare a slurry of silica gel (typically 50-100 times the weight of the crude product) in the initial, non-polar eluent.[18] Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[17]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more volatile solvent like dichloromethane. Carefully add the solution to the top of the column. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[8]

  • Elution: Begin eluting with the non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate).[15]

  • Fraction Collection: Collect the eluate in separate fractions (e.g., test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Low-Temperature Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the impure product in a few drops of a hot solvent (e.g., ethanol, methanol, or isopropanol). A good solvent will dissolve the compound when hot but sparingly when cold.[8]

  • Dissolution: Place the bulk of the impure product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath or a refrigerator for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold solvent to remove residual impurities from the mother liquor.[14]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus (a short-path distillation head is recommended for high-boiling compounds). Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Ensure the crude product is dry and free of low-boiling solvents. Add the crude product to the distillation flask (no more than two-thirds full) along with a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and slowly reduce the pressure in the system using a vacuum pump. Once the desired vacuum is reached, begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities first (forerun). As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at that pressure.

  • Completion: Once the main fraction is collected, stop heating, and allow the system to cool before slowly and carefully re-introducing air to the apparatus.

Visualizations

G cluster_start Initial Workup cluster_purification Purification Pathways Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Wash Aqueous Wash (e.g., water, brine) Crude_Reaction_Mixture->Aqueous_Wash Concentration Concentration (Rotary Evaporation) Aqueous_Wash->Concentration Crude_Product Crude Product (Oil or Solid) Concentration->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Recrystallization Low-Temp Recrystallization Column_Chromatography->Recrystallization For final polishing Pure_Product Pure this compound Column_Chromatography->Pure_Product Vacuum_Distillation->Pure_Product Recrystallization->Pure_Product

G Start Problem: Product is impure after initial purification. Check_TLC Analyze by TLC Start->Check_TLC Many_Spots Multiple spots or streaking? Check_TLC->Many_Spots Yes Close_Spots Spots are close together? Check_TLC->Close_Spots No Optimize_Chroma Optimize Column Chromatography: - Use shallower solvent gradient - Try different solvent system (e.g., Ether/Hexane) Many_Spots->Optimize_Chroma Single_Spot_Color Main spot with color? Close_Spots->Single_Spot_Color Redistill Perform Vacuum Distillation: - Ensure good vacuum - Use a fractionating column Single_Spot_Color->Redistill No, but BP difference expected Final_Polish Perform Final Polishing Step: - Low-Temp Recrystallization - Activated Carbon Treatment Single_Spot_Color->Final_Polish Yes Purity_Check Check Purity (NMR, GC, etc.) Optimize_Chroma->Purity_Check Redistill->Purity_Check Final_Polish->Purity_Check

References

Technical Support Center: Ligand Effects on Palladium-Catalyzed Reactions of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving 1-Bromo-4-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these coupling reactions. The appropriate selection of ligands is crucial for the success of these transformations, influencing reaction yield, selectivity, and substrate scope.

General Troubleshooting and FAQs

This section addresses common issues that can arise during palladium-catalyzed cross-coupling reactions with this compound, irrespective of the specific reaction type.

Question: My reaction is not proceeding, or the conversion of this compound is very low. What are the general factors I should investigate?

Answer: Low or no conversion in palladium-catalyzed reactions often points to issues with the catalyst's activity. Here are the primary factors to check:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed to remove oxygen.[1]

  • Impure Reagents: The purity of your starting materials, including this compound, the coupling partner, base, and solvents, is critical. Impurities can poison the palladium catalyst.[1][2]

  • Ligand Selection: The phenoxy group in your substrate is an electron-donating group, which can make the initial oxidative addition step slower compared to electron-deficient aryl bromides.[3] Using bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos, RuPhos) can often accelerate this step and improve overall catalytic activity.[4][5]

  • Base and Solvent Choice: The choice of base and solvent is interdependent and crucial for the reaction's success.[2] For instance, inorganic bases like K₃PO₄ or Cs₂CO₃ may require a small amount of water to be effective, while strong alkoxide bases like NaOtBu are typically used in anhydrous conditions.[1][6]

Question: I am observing a significant amount of a side product that appears to be dehalogenated this compound (i.e., phenoxybenzene). What causes this and how can I prevent it?

Answer: The formation of a dehalogenated product is a common side reaction known as hydrodehalogenation.[2] This occurs when the aryl halide is reduced instead of undergoing cross-coupling. Potential causes and solutions include:

  • Source of Hydride: The hydride species responsible for the reduction can originate from solvents (like alcohols), the amine base (in Buchwald-Hartwig reactions), or other reagents in the mixture.[7]

  • Minimization Strategies:

    • Carefully select your solvent and base. If using an alcohol as a solvent, consider switching to a non-protic solvent like toluene or dioxane.

    • Ensure your reagents are pure and free from contaminants that could act as hydride donors.

    • Optimizing the ligand can sometimes suppress this side reaction by promoting the desired reductive elimination step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound.

Troubleshooting and FAQs for Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What specific parameters should I optimize?

Answer: Low yields in the Suzuki coupling of electron-rich aryl bromides like this compound are a common challenge.[2] Key areas for optimization include:

  • Ligand Choice: The phenoxy group makes the aryl bromide electron-rich, which can slow down the oxidative addition step.[3] Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for such substrates.[5] Consider screening ligands like XPhos, SPhos, or RuPhos.

  • Base Selection: The base is critical for the transmetalation step.[8] A common starting point is K₂CO₃ or K₃PO₄, often used in a solvent mixture containing water (e.g., toluene/water or dioxane/water).[1][5]

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (cleavage of the C-B bond), especially under prolonged heating.[1] Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.[7] Also, ensure your boronic acid is pure and not partially decomposed.

Question: I am observing significant homocoupling of my boronic acid. How can this be minimized?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[7] To minimize this:

  • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen.

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species can be beneficial.[2]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help reduce homocoupling.[2]

Quantitative Data: Ligand Effects on Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling of analogous aryl bromides, demonstrating the impact of ligand choice on reaction outcomes.

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃K₂CO₃Toluene/EtOH/H₂O8018Moderate
2dppfCs₂CO₃Dioxane/H₂O10012Good
3XPhosK₃PO₄Dioxane/H₂O10012Excellent
4SPhosK₃PO₄Toluene10016Excellent

Data is representative and compiled from analogous reactions in the literature. Yields are qualitative estimates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid using a biarylphosphine ligand.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-Dioxane and degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in a small amount of the reaction solvent.

  • Add the catalyst mixture to the Schlenk flask.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[9]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Diagrams for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Combine Reactants: - this compound - Boronic Acid - Base start->setup catalyst Add Pd Catalyst and Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.

Troubleshooting and FAQs for Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction is sluggish or gives a low yield. What are the critical factors for this reaction?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.[10] Key considerations include:

  • Ligand Selection: This is arguably the most critical parameter. For coupling with this compound, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[10] Examples include XPhos (for aryl amines), RuPhos (especially for secondary amines), and BrettPhos (for primary amines).[11][12] Bidentate ligands like dppf were used in earlier generation systems but may be less effective for challenging substrates.[10]

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice for aminations with aryl bromides.[6] Other bases like LiHMDS or K₃PO₄ can also be effective, depending on the specific amine and ligand used.[11]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used. The choice of solvent can influence the solubility of the base and the overall reaction rate.

Question: I am trying to couple a primary amine, but I am getting significant amounts of the diarylated product. How can I improve the selectivity for monoarylation?

Answer: Achieving selective monoarylation of primary amines can be challenging. Here are some strategies:

  • Ligand Design: Certain ligands have been specifically designed to favor monoarylation. For example, Josiphos-type ligands have shown excellent selectivity.[12]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants can help. Using a slight excess of the amine may not always prevent diarylation. Lowering the reaction temperature and monitoring the reaction closely to stop it once the starting material is consumed can also be effective.

  • Steric Hindrance: If the primary amine is sterically bulky, diarylation is less likely to occur.

Quantitative Data: Ligand Effects on Buchwald-Hartwig Amination

The following table presents representative data for the amination of analogous aryl bromides, highlighting the influence of different ligands.

EntryLigandAmineBaseSolventTemp (°C)Yield (%)
1dppfMorpholineNaOtBuToluene100Moderate
2XPhosAnilineNaOtBuToluene100Excellent
3RuPhosDi-n-butylamineK₃PO₄Dioxane100High
4BrettPhosn-HexylamineLiHMDSToluene90High

Data is representative and compiled from analogous reactions in the literature. Yields are qualitative estimates.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the coupling of this compound with an aryl amine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline) (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).[13]

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the aryl amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[13]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagrams for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(L_n)-Br Pd0->PdII_ArX Oxidative Addition PdII_Amine [Ar-Pd(II)(L_n)(HNR'R'')]⁺Br⁻ PdII_ArX->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)(L_n)-NR'R'' PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX 1-Bromo-4- phenoxybenzene ArX->PdII_ArX Amine HNR'R'' Amine->PdII_Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Other Palladium-Catalyzed Reactions

Heck Reaction

The Heck reaction couples this compound with an alkene to form a substituted alkene.[14]

  • Common Ligands: Triphenylphosphine (PPh₃) is a classic ligand for the Heck reaction.[14] However, for less reactive aryl bromides, more electron-rich and bulky phosphines or N-heterocyclic carbenes (NHCs) may be required.

  • Troubleshooting: Low reactivity can be addressed by increasing the temperature or using a more polar aprotic solvent like DMF or NMP.[15] Base selection (e.g., Et₃N, K₂CO₃) is also important for regenerating the active catalyst.[14]

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.

  • Catalyst System: This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI).[16]

  • Ligand Effects: Phosphine ligands are used to stabilize the palladium catalyst. Bulky, electron-rich ligands can be beneficial, especially in copper-free Sonogashira protocols.[17][18]

  • Troubleshooting: A common side reaction is the homocoupling of the alkyne (Glaser coupling), which is promoted by the copper co-catalyst and the presence of oxygen. Switching to a copper-free protocol or ensuring strictly anaerobic conditions can minimize this issue.[19]

This technical support guide provides a starting point for troubleshooting and optimizing palladium-catalyzed reactions of this compound. Successful outcomes rely on the careful selection of ligands, bases, and solvents, tailored to the specific coupling partners and desired product. Always refer to the primary literature for detailed procedures and safety information.

References

Technical Support Center: Managing Catalyst Deactivation in Reactions with Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage catalyst deactivation in aryl ether synthesis. The content is designed to offer practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in aryl ether synthesis?

A1: Catalyst deactivation in aryl ether synthesis, such as Buchwald-Hartwig and Ullmann reactions, primarily occurs through four mechanisms: poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active metal.[1][2]

  • Poisoning: Impurities in the reactants, solvents, or starting materials can strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons for palladium and copper catalysts include sulfur, phosphorus, and certain nitrogen-containing compounds.[3][4]

  • Fouling (Coking): The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is more prevalent in high-temperature, gas-phase reactions but can also occur in liquid-phase reactions through the decomposition of organic molecules.[1][5]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger, less active particles. This reduces the active surface area of the catalyst.[1][6]

  • Leaching: The active metal (e.g., palladium or copper) can dissolve from the solid support into the reaction mixture, leading to a loss of catalytic activity. This is a common issue in liquid-phase reactions.[3][7]

Q2: My reaction is sluggish or has stalled. How do I know if catalyst deactivation is the cause?

A2: Several signs can indicate catalyst deactivation:

  • Low or no conversion: The most apparent sign is the failure to form the desired product.[4]

  • Stalled reaction: The reaction proceeds initially but stops before reaching completion.[4]

  • Change in appearance: The formation of a black precipitate (palladium black) can indicate the agglomeration and deactivation of a palladium catalyst.[8]

  • Inconsistent results: Significant variations in yield between batches can suggest contamination or inconsistencies in reaction setup leading to deactivation.[4]

Q3: How does the choice of ligand affect catalyst stability in palladium-catalyzed aryl ether synthesis?

A3: The ligand plays a crucial role in stabilizing the active palladium species and preventing deactivation. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are effective for several reasons:

  • They promote the desired reductive elimination step of the catalytic cycle, which can compete with deactivation pathways.[9]

  • They stabilize the palladium(0) state, preventing aggregation into inactive palladium black.

  • The steric bulk of the ligand can protect the metal center from poisons and inhibit side reactions that lead to catalyst decomposition.[10]

Q4: Can I reuse my palladium or copper catalyst? If so, for how many cycles?

A4: The reusability of a catalyst depends on the specific catalyst, reaction conditions, and the deactivation mechanism at play.

  • Heterogeneous catalysts (e.g., Pd/C, supported copper nanoparticles) are designed for recovery and reuse. However, their activity often decreases with each cycle due to the reasons mentioned in Q1. For example, a cellulose-supported Cu(II) complex used in Ullmann etherification was reportedly reused up to seven times without significant loss of activity.[11] In another study, colloidal copper nanoparticles showed a significant drop in yield after just three runs.[12]

  • Homogeneous catalysts are generally more challenging to recover and reuse. However, strategies like immobilization on a solid support can facilitate recycling.

Troubleshooting Guides

Issue 1: Low or No Yield in a Palladium-Catalyzed Aryl Ether Synthesis (e.g., Buchwald-Hartwig Reaction)
Possible Cause Troubleshooting Step Explanation
Catalyst Poisoning Purify all starting materials, solvents, and reagents. Consider passing solvents through a column of activated alumina.Impurities, especially those containing sulfur, can irreversibly poison palladium catalysts.[3]
Palladium Black Formation Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use a ligand that provides sufficient steric bulk and electron density to stabilize the Pd(0) species.Oxygen can lead to the oxidation and subsequent aggregation of the active Pd(0) catalyst into inactive palladium black.[8]
Ligand Degradation Choose a more robust ligand. Avoid excessively high temperatures.Some phosphine ligands can be susceptible to degradation under harsh reaction conditions.
Incomplete Catalyst Activation If using a pre-catalyst, ensure the activation conditions (e.g., base, temperature) are appropriate to generate the active Pd(0) species.Incomplete activation will result in a lower concentration of the active catalyst.
Issue 2: Decreasing Yield in a Copper-Catalyzed Aryl Ether Synthesis (e.g., Ullmann Condensation)
Possible Cause Troubleshooting Step Explanation
Catalyst Sintering Optimize the reaction temperature to the lowest effective level.High temperatures can cause copper nanoparticles to sinter, reducing the active surface area.[6]
Ligand Dissociation/Decomposition Use a ligand that binds strongly to the copper center. Consider using a higher ligand-to-metal ratio.Dissociation of the ligand can expose the copper catalyst, leading to aggregation or other deactivation pathways.
Fouling by Reaction Byproducts After each run, wash the recovered catalyst with a suitable solvent to remove adsorbed species before reuse.Byproducts can adsorb onto the catalyst surface and block active sites.
Oxidation of Cu(I) to Cu(II) Maintain an inert atmosphere and use degassed solvents.The active species in Ullmann-type reactions is often considered to be Cu(I). Oxidation to Cu(II) can lead to a decrease in activity.

Data on Catalyst Deactivation and Reuse

The following tables summarize quantitative data on catalyst deactivation from various studies. It is important to note that direct comparisons between different studies can be challenging due to variations in reaction conditions.

Table 1: Reusability of Copper Catalysts in Ullmann Diaryl Ether Synthesis

Catalyst SystemSubstratesCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Reference
Colloidal Cu NanoparticlesIodobenzene + Phenol87817263-[12]
Colloidal Cu NanoparticlesIodobenzene + 3,5-dimethylphenol955118--[12]
MCM-41-immobilized Cu(II) complexNitrobenzene + Phenol9595949493

Table 2: Performance of Regenerated Palladium Catalysts

Catalyst SystemReactionInitial ActivityActivity after DeactivationActivity after RegenerationRegeneration MethodReference
Pd/CDichloromethane Hydrodechlorination~98% conversion<50% conversion after 200h~80% of initial conversion recoveredAirflow at 250 °C for 12h
Pd(OH)₂/CHydrogenation DebenzylationHighDeactivated after 1 runRecyclable for 4 runs with >70% yieldWashing with Chloroform and Glacial Acetic Acid

Experimental Protocols

Protocol 1: General Procedure for Regeneration of a Deactivated Pd/C Catalyst

This protocol is a general guideline for the regeneration of a Pd/C catalyst that has been deactivated by coking or fouling.

  • Recovery of the Catalyst: After the reaction, carefully filter the reaction mixture to recover the solid Pd/C catalyst.

  • Solvent Washing:

    • Wash the recovered catalyst multiple times with the reaction solvent to remove any adsorbed products and byproducts.

    • Subsequently, wash the catalyst with a series of solvents of varying polarity (e.g., ethanol, then water) to ensure the removal of a broad range of organic residues.[3]

  • Alkali Washing (for removal of acidic deposits):

    • Prepare a dilute aqueous solution of a base, such as 5-10% sodium hydroxide.

    • Suspend the catalyst in the basic solution and stir at an elevated temperature (e.g., 60-80 °C) for several hours.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Acid Washing (for removal of basic deposits or certain metal poisons):

    • Caution: Handle acids with appropriate personal protective equipment.

    • Suspend the catalyst in a dilute acid solution (e.g., 10% nitric acid).

    • Heat the suspension gently (e.g., on a steam bath) for 2-3 hours.

    • Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-110 °C) until a constant weight is achieved.

    • Caution: Do not dry at excessively high temperatures, as this can cause sintering.

  • Reactivation (Optional - for oxidized catalysts):

    • If the palladium has been oxidized, a reduction step may be necessary. This can be achieved by heating the catalyst under a flow of dilute hydrogen gas (e.g., 5% H₂ in N₂). The temperature and duration of this step will depend on the specific catalyst and the extent of oxidation.

Protocol 2: Characterization of a Deactivated Catalyst

To effectively troubleshoot catalyst deactivation, it is often necessary to characterize the spent catalyst.

  • Visual Inspection: Note any changes in the color or texture of the catalyst. The formation of black aggregates can indicate sintering or coking.

  • Surface Area Analysis (BET): A decrease in the BET surface area compared to the fresh catalyst suggests sintering or pore blockage due to fouling.

  • Elemental Analysis (ICP-OES or AAS): Analyze the filtrate from the reaction to quantify the amount of leached metal. Analysis of the solid catalyst can detect the presence of poisons.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the oxidation state of the metal on the catalyst surface and can detect the presence of surface poisons.

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the metal nanoparticles on the support and determine if sintering has occurred by comparing the particle size distribution of the fresh and spent catalyst.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of coke deposited on the catalyst surface.

Visualizations

Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Impurities (S, P, etc.) Fouled_Catalyst Fouled Catalyst (Coke Deposition) Active_Catalyst->Fouled_Catalyst High Temperature, Reactant Decomposition Sintered_Catalyst Sintered Catalyst (Agglomerated) Active_Catalyst->Sintered_Catalyst High Temperature Leached_Metal Leached Metal (in solution) Active_Catalyst->Leached_Metal Solvent Effects, Ligand Dissociation

Caption: Common pathways for catalyst deactivation in aryl ether synthesis.

Start Low/No Yield in Aryl Ether Synthesis Check_Purity Check Purity of Reagents/Solvents Start->Check_Purity Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Check_Temp Optimize Reaction Temperature Start->Check_Temp Change_Ligand Screen Different Ligands Start->Change_Ligand Poisoning Potential Poisoning Check_Purity->Poisoning Oxidation Potential Oxidation/ Aggregation Check_Atmosphere->Oxidation Sintering Potential Sintering Check_Temp->Sintering Ligand_Issue Suboptimal Ligand Change_Ligand->Ligand_Issue Purify Purify Materials Poisoning->Purify Degas Improve Degassing Oxidation->Degas Lower_Temp Lower Temperature Sintering->Lower_Temp Select_Ligand Select More Robust/Effective Ligand Ligand_Issue->Select_Ligand Success Reaction Improved Purify->Success Degas->Success Lower_Temp->Success Select_Ligand->Success Pd0 Pd(0)L_n Ox_Add Ar-Pd(II)(X)L_n Pd0->Ox_Add + Ar-X Deactivation Deactivated Catalyst Pd0->Deactivation Sintering, Poisoning Transmetal Ar-Pd(II)(OR')L_n Ox_Add->Transmetal + R'O- Ox_Add->Deactivation Side Reactions Transmetal->Pd0 Reductive Elimination Product Ar-OR' Transmetal->Product

References

Technical Support Center: Anhydrous Grignard Synthesis of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the Grignard synthesis of 4-phenoxyphenylmagnesium bromide from 1-Bromo-4-phenoxybenzene. Success in this synthesis is critically dependent on maintaining strictly anhydrous (water-free) conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of this compound, with a focus on problems arising from the failure to maintain anhydrous conditions.

Issue Potential Cause Troubleshooting Steps
Reaction Fails to Initiate Passivated Magnesium Surface: A layer of magnesium oxide on the turnings prevents reaction with the aryl bromide.[1]Activate the Magnesium: - Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere or crush them with a dry glass stirring rod to expose a fresh surface.[2] - Chemical Activation: Add a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[1]
Presence of Moisture: Trace amounts of water in glassware, solvent, or reagents will quench the Grignard reagent as it forms.[1]Ensure Rigorously Anhydrous Conditions: - Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon).[1] - Solvents: Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for ethers).[3]
Low Yield of Grignard Reagent Incomplete Reaction - Ensure sufficient reaction time after the addition of this compound is complete (typically an additional 30-60 minutes of reflux).[4] - Confirm that the majority of the magnesium has been consumed.
Wurtz Coupling Side Reaction: The formed Grignard reagent reacts with unreacted this compound.- Add the this compound solution dropwise and slowly to maintain a low concentration in the reaction flask.[5]
Quenching by Acidic Impurities - Ensure the this compound starting material is pure and free from acidic contaminants.
Reaction Becomes Cloudy and then a White Precipitate Forms Reaction with Atmospheric CO2 - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent air from entering the flask.
Reaction Solution Darkens Significantly (Dark Brown or Black) Decomposition or Side Reactions - This may occur if the reaction is overheated. Control the rate of addition of the aryl bromide to maintain a gentle reflux.[1]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction?

Grignard reagents, such as 4-phenoxyphenylmagnesium bromide, are highly reactive organometallic compounds that are strong bases and nucleophiles. They will readily react with any protic source, including water, alcohols, and even trace atmospheric moisture. This reaction protonates the Grignard reagent, converting it into an unreactive hydrocarbon (in this case, 4-phenoxydiphenyl ether) and magnesium salts, thus preventing the desired reaction from occurring.

Q2: How can I be certain my glassware is sufficiently dry?

The most effective method is to assemble the glassware (round-bottom flask, condenser, addition funnel) and flame-dry it under a vacuum or a stream of dry inert gas (nitrogen or argon).[5] Alternatively, oven-drying the glassware at a temperature above 120°C for at least four hours and allowing it to cool in a desiccator or under an inert atmosphere is also a reliable method.

Q3: What is the best solvent for this Grignard synthesis, and how should it be dried?

Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[5] They are aprotic and solvate the magnesium complex, stabilizing the Grignard reagent. It is imperative to use a freshly opened bottle of anhydrous solvent or to dry the solvent immediately before use. A common laboratory method for drying ethers is distillation from sodium metal with a benzophenone indicator. When the solvent is dry, the solution will turn deep blue or purple.

Q4: My reaction won't start, even after adding an iodine crystal. What else can I do?

If chemical activation with iodine fails, you can try gently warming the flask with a heat gun. A small area of the flask should be heated until the solvent begins to boil, and then the heat removed. This can often provide the activation energy needed to initiate the reaction. If this fails, adding a few drops of a pre-formed Grignard reagent from a previous successful batch can be used as an initiator.

Q5: What is the purpose of the inert atmosphere (nitrogen or argon)?

An inert atmosphere serves two primary purposes. Firstly, it prevents atmospheric moisture from entering the reaction vessel and quenching the Grignard reagent. Secondly, it prevents oxygen from reacting with the Grignard reagent, which can lead to the formation of undesired byproducts.

Experimental Protocol: Synthesis of 4-phenoxyphenylmagnesium bromide

This protocol is a representative procedure based on standard practices for Grignard reagent synthesis from aryl bromides.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine (crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube or inert gas inlet, a dropping funnel, and a glass stopper. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a single crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction Initiation:

    • Add a small portion of the this compound solution from the dropping funnel to the magnesium turnings.

    • The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy, grayish solution.[5]

    • If the reaction does not start, gently warm the flask with a heating mantle until reflux begins, then immediately remove the heat.[4]

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and should sustain its own reflux.[4]

    • After the addition is complete, if the spontaneous refluxing subsides, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[4]

  • Completion and Use: The resulting cloudy, grayish-brown solution is the Grignard reagent, 4-phenoxyphenylmagnesium bromide. It is now ready for use in subsequent reactions and is typically used in situ without isolation.[4]

Quantitative Data Summary

The following table outlines typical reaction parameters for the formation of an aryl Grignard reagent, which can be adapted for this compound.

ParameterValue/DescriptionNotes
Reactant 1 This compoundShould be pure and dry.
Reactant 2 Magnesium Turnings1.1 - 1.5 molar equivalents.[5]
Solvent Anhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.[5]
Concentration ~0.5 - 1.0 MHigher concentrations can promote side reactions.[4]
Initiator (optional) Iodine (a single crystal)Used to activate the magnesium surface.[4]
Reaction Temperature ~35 °C (refluxing diethyl ether)The reaction is exothermic and should maintain its own reflux.[4]
Reaction Time 1 - 3 hoursMonitored by the consumption of magnesium.[5]
Typical Yield 70 - 95%Highly dependent on strictly anhydrous conditions.[4][5]

Visualizing the Workflow

Grignard_Synthesis_Workflow A Apparatus Setup (Flame-dried Glassware) B Add Mg Turnings & Iodine A->B Inert Atmosphere D Initiate Reaction (Add small portion of Aryl Bromide) B->D C Prepare Solution: This compound in Anhydrous Ether C->D E Dropwise Addition of Aryl Bromide (Maintain Reflux) D->E Initiation Successful H Reaction Fails to Start D->H No Initiation F Reflux (30-60 min) E->F G Grignard Reagent Formed (4-phenoxyphenylmagnesium bromide) F->G Reaction Complete I Troubleshooting: - Gentle Warming - Add Initiator H->I I->D Re-attempt Initiation

Caption: Experimental workflow for the anhydrous synthesis of 4-phenoxyphenylmagnesium bromide.

References

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of aromatic compounds is paramount. Mass spectrometry serves as a powerful analytical tool to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 1-Bromo-4-phenoxybenzene against its unsubstituted analog, diphenyl ether, supported by experimental data and protocols.

The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint, offering insights into its structural components and bond stabilities. In this guide, we delve into the characteristic fragmentation of this compound, a halogenated aromatic ether, and compare it with diphenyl ether to highlight the influence of the bromine substituent on the fragmentation pathways.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and diphenyl ether reveal distinct fragmentation patterns, with the presence of the bromine atom in the former significantly influencing the observed fragments. The following table summarizes the key mass-to-charge ratios (m/z) and their relative abundances for both compounds.

m/z Relative Abundance (%) in this compound Relative Abundance (%) in Diphenyl Ether Plausible Fragment Identity
248/25045 / 44-[M]+• (Molecular ion with 79Br/81Br)
170-100[M]+• (Molecular ion)
169100-[M-Br]+
1411535[C11H9]+
1152015[C9H7]+
773025[C6H5]+ (Phenyl cation)
512520[C4H3]+

Deciphering the Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows a series of characteristic steps initiated by the removal of an electron to form the molecular ion. The presence of bromine, with its two major isotopes (79Br and 81Br), results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Fragmentation_Pathway M This compound (C12H9BrO) m/z = 248/250 M_ion [C12H9BrO]+• m/z = 248/250 M->M_ion -e- frag1 [C12H9O]+ m/z = 169 M_ion->frag1 - •Br frag2 [C6H5O]+ m/z = 93 M_ion->frag2 - •C6H4Br frag4 [C6H4Br]+ m/z = 155/157 M_ion->frag4 - •C6H5O frag3 [C6H5]+ m/z = 77 frag1->frag3 - CO frag5 [C4H3]+ m/z = 51 frag3->frag5 - C2H2

Figure 1. Proposed electron ionization fragmentation pathway of this compound.

The primary fragmentation event involves the cleavage of the C-Br bond, a relatively weak bond, leading to the formation of the base peak at m/z 169. This is followed by the loss of a neutral carbon monoxide (CO) molecule to produce the phenyl cation at m/z 77. Another significant fragmentation route involves the cleavage of the ether bond.

Experimental Protocols

The mass spectra were obtained using an electron ionization mass spectrometer with the following general parameters:

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV.[1][2]

  • Source Temperature: 200-250 °C

  • Sample Introduction: Gas chromatography (GC) or direct insertion probe.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Detector: Electron Multiplier

For a detailed protocol, refer to established methods for the analysis of aromatic compounds by EI-MS.[3][4]

Comparison with Diphenyl Ether

In contrast to this compound, the mass spectrum of diphenyl ether is dominated by its molecular ion at m/z 170, which is also the base peak. This indicates the greater stability of the unsubstituted aromatic ether radical cation. The fragmentation of diphenyl ether primarily involves the loss of a hydrogen atom to form the [M-H]+ ion at m/z 169, followed by rearrangements and further fragmentation to produce ions at m/z 141 and 115. The presence of the bromine atom in this compound introduces a preferential cleavage pathway (C-Br bond scission) that is not available to diphenyl ether, leading to a significantly different and more complex fragmentation pattern.

This comparative analysis demonstrates the utility of mass spectrometry in identifying and structurally characterizing halogenated aromatic compounds. The distinct fragmentation pattern of this compound, driven by the presence of the bromine substituent, provides a clear and interpretable molecular signature.

References

A Comparative Guide to the FT-IR Spectrum of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Bromo-4-phenoxybenzene. For a comprehensive analysis, its spectral features are compared with those of structurally related compounds: diphenyl ether and bromobenzene. This comparison highlights the influence of the ether linkage and bromine substitution on the vibrational modes of the aromatic rings.

Comparative Analysis of FT-IR Spectra

The FT-IR spectrum of this compound is characterized by absorption bands arising from its constituent functional groups: the diaryl ether, the carbon-bromine bond, and the substituted benzene rings. A comparison with diphenyl ether (lacks the bromine) and bromobenzene (lacks the phenoxy group) allows for a more definitive assignment of the observed peaks.

Key spectral regions of interest include:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1600-1400 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • 1300-1200 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether.

  • 1100-1000 cm⁻¹: Aromatic C-H in-plane bending and C-Br stretching vibrations.

  • Below 900 cm⁻¹: Out-of-plane C-H bending, characteristic of the benzene ring substitution patterns.

Data Presentation: Characteristic FT-IR Absorption Peaks

The following table summarizes the principal FT-IR absorption bands for this compound and its analogues. This quantitative data facilitates the identification of the compound based on its unique vibrational fingerprint.

Functional Group Vibration This compound (cm⁻¹) Diphenyl Ether (cm⁻¹) [1]Bromobenzene (cm⁻¹) [2]Assignment Notes
Aromatic C-H Stretch~3080 - 3040~3060 - 3030~3060Typically multiple weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretch~1580, 1480~1590, 1490~1580, 1470Strong, sharp peaks characteristic of the aromatic rings.
Asymmetric C-O-C Stretch~1240~1238[1]N/AA strong and characteristic band for aryl ethers.[1]
Aryl C-Br Stretch~1070N/A~1075, 1030[3]Can be difficult to assign definitively as it falls in the fingerprint region.[3]
Para-disubstitution Bend~830N/AN/AStrong band indicating 1,4-disubstitution on one of the rings.
Monosubstitution Bend~750, 690~750, 690~740, 680Strong bands from the monosubstituted phenyl ring.

Note: Peak positions are approximate and can vary slightly based on the experimental conditions and instrument.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

This protocol outlines the Attenuated Total Reflectance (ATR) method for acquiring the FT-IR spectrum of a solid sample like this compound. ATR is a common technique for solid samples as it requires minimal sample preparation.

Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound.

Apparatus and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Solid sample (this compound).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and computer are turned on and the appropriate software is running. Allow the instrument to warm up for at least 15-30 minutes to ensure stability.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the crystal to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.

    • The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact will result in a weak spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The software will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance or transmittance spectrum.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the peak positions with literature values or reference spectra to confirm the identity and purity of the compound.

  • Clean-up:

    • Retract the press arm and carefully remove the solid sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Perform a final cleaning of the crystal with a solvent-moistened wipe to ensure no residue remains.

Mandatory Visualization: FT-IR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting an unknown FT-IR spectrum, a fundamental process in chemical analysis.

FT_IR_Interpretation_Workflow cluster_prep 1. Data Acquisition cluster_analysis 2. Spectral Analysis cluster_interp 3. Interpretation & Comparison SamplePrep Sample Preparation (e.g., ATR, KBr Pellet) CollectSpectrum Acquire Spectrum & Background SamplePrep->CollectSpectrum IdentifyRegions Divide Spectrum into Key Regions (Functional Group vs. Fingerprint) CollectSpectrum->IdentifyRegions PeakPicking Identify and Label Major Absorption Peaks IdentifyRegions->PeakPicking FuncGroup Assign Peaks >1500 cm⁻¹ to Functional Groups (e.g., C=C, C-H, C-O) PeakPicking->FuncGroup Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) for Structural Details FuncGroup->Fingerprint Compare Compare with Reference Spectra (e.g., Diphenyl Ether, Bromobenzene) Fingerprint->Compare Structure Propose/Confirm Molecular Structure Compare->Structure

Caption: Workflow for FT-IR spectrum analysis and interpretation.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of research and the safety of final products. 1-Bromo-4-phenoxybenzene is a key building block in the synthesis of various organic molecules. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with experimental protocols, comparative data, and workflow diagrams to aid in method selection.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase and a solid stationary phase to separate components of a mixture based on their affinity for the two phases. It is particularly well-suited for non-volatile or thermally sensitive compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired analytical throughput.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on established methods for similar aromatic halogenated compounds and can be adapted and optimized for specific laboratory instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of this compound and the separation of non-volatile, polar impurities. A reversed-phase approach is most suitable for this analyte.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the separation and identification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (with an electron ionization source)

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Dilute as needed for analysis.

Comparative Data Analysis

The following table summarizes representative performance data for the HPLC and GC-MS methods for the analysis of this compound. This data is intended to be illustrative and may vary depending on the specific instrumentation and method optimization.

ParameterHPLC-UVGC-MS (SIM Mode)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Typical Impurities Detected Non-volatile starting materials (e.g., phenols), polar by-products.Volatile starting materials, residual solvents, and semi-volatile by-products.
Limit of Detection (LOD) ~0.01 - 0.05 µg/mL~0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 - 0.15 µg/mL~0.003 - 0.03 µg/mL
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%
Analysis Time 20 - 30 minutes15 - 25 minutes
Strengths - Excellent for non-volatile and thermally labile impurities.- Robust and highly reproducible for quantification.[1]- High sensitivity and specificity.[2][3]- Provides structural information for impurity identification.
Limitations - May not be suitable for highly volatile impurities.- Lower resolution for some volatile compounds compared to capillary GC.- Not suitable for non-volatile or thermally unstable impurities.- May require derivatization for polar compounds.

Visualizing the Analytical Workflow

The selection of an appropriate analytical technique is a critical step in the quality control process. The following diagrams illustrate the logical workflows for HPLC and GC-MS analysis and a decision-making pathway for method selection.

hplc_workflow sample Sample of This compound prep Sample Preparation (Dissolution and Filtration) sample->prep hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detection UV Detection (225 nm) hplc->detection data Data Analysis (Peak Integration and Purity Calculation) detection->data report Purity Report data->report gcms_workflow sample Sample of This compound prep Sample Preparation (Dissolution in Volatile Solvent) sample->prep gcms GC-MS Analysis (HP-5ms Column, Temp. Program) prep->gcms detection Mass Spectrometry (EI, Scan/SIM) gcms->detection data Data Analysis (Chromatogram and Spectral Interpretation) detection->data report Purity and Impurity Profile Report data->report decision_tree start Purity Analysis of This compound q1 Are potential impurities volatile and thermally stable? start->q1 gcms GC-MS is the preferred method. (High sensitivity and structural info) q1->gcms Yes hplc HPLC is the preferred method. (Robust for non-volatile impurities) q1->hplc No q2 Is structural information of impurities required? gcms->q2 hplc->q2 both Use both HPLC and GC-MS for a comprehensive profile. q2->both Yes

References

A Comparative Analysis of Reactivity: 1-Bromo-4-phenoxybenzene vs. 1-Iodo-4-phenoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and economic viability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry—the choice of the aryl halide is paramount. This guide provides an objective, data-driven comparison of the reactivity between 1-Bromo-4-phenoxybenzene and 1-Iodo-4-phenoxybenzene, two common building blocks in the synthesis of complex diaryl ethers.

The enhanced reactivity of aryl iodides over their corresponding bromides is a well-established principle in organic synthesis. This difference is primarily attributed to the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy directly facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycle of most cross-coupling reactions.[1]

The Decisive Step: Oxidative Addition

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, commence with the oxidative addition of the aryl halide to a palladium(0) complex.[2][3] In this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The energy barrier for this step is significantly lower for 1-Iodo-4-phenoxybenzene compared to this compound due to the weaker C-I bond.[4] Consequently, reactions involving the iodo-analogue can often be performed under milder conditions, such as lower temperatures and shorter reaction times, frequently leading to higher yields and cleaner reaction profiles.

G cluster_0 Reactivity Determinants cluster_1 Compound Comparison BDE Bond Dissociation Energy (BDE) OA Oxidative Addition Activation Energy BDE->OA influences Rate Overall Reaction Rate OA->Rate determines Iodo 1-Iodo-4-phenoxybenzene (C-I Bond) BDE_I Lower BDE Iodo->BDE_I Bromo This compound (C-Br Bond) BDE_Br Higher BDE Bromo->BDE_Br OA_I Lower Barrier BDE_I->OA_I OA_Br Higher Barrier BDE_Br->OA_Br Rate_I Faster Rate OA_I->Rate_I Rate_Br Slower Rate OA_Br->Rate_Br

Caption: Logical workflow showing how C-X bond energy dictates reactivity.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data and representative experimental results that highlight the reactivity differences between aryl iodides and bromides in common cross-coupling reactions. While direct comparative studies on 1-phenoxybenzene substrates are not extensively published, the data from structurally analogous compounds serve as a reliable proxy to illustrate the expected performance.

Table 1: Fundamental Physicochemical Properties

Property1-Iodo-4-phenoxybenzene (C-I)This compound (C-Br)Rationale
Bond Dissociation Energy~272 kJ/mol~335 kJ/molThe weaker C-I bond requires less energy to break for oxidative addition.
Expected Reactivity Higher Lower Lower activation energy barrier for the rate-determining step.

Note: Bond dissociation energies are representative values for iodobenzene and bromobenzene.

Table 2: Representative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The data below shows a typical comparison for halo-benzamide substrates, demonstrating the milder conditions and higher yields achieved with the iodo-substrate.[1]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802>95
4-BromobenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285

Table 3: Representative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for C-N bond formation. Aryl iodides consistently outperform aryl bromides, enabling reactions at lower temperatures with significantly reduced reaction times.[1]

Aryl HalideAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzamideMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80198
4-BromobenzamideMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100890

Experimental Protocols

The following are generalized, adaptable experimental protocols for key cross-coupling reactions. These should be optimized based on the specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for coupling an aryl halide with a boronic acid.[1][5]

G start Start reagents Combine Aryl Halide (1 eq), Boronic Acid (1.2 eq), Pd Catalyst (2-5 mol%), Base (2 eq) start->reagents inert Evacuate & Backfill with Inert Gas (x3) reagents->inert solvent Add Degassed Solvent (e.g., Toluene/H₂O) inert->solvent heat Heat & Stir (e.g., 80-110°C, 2-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Wash with H₂O & Brine monitor->workup purify Dry, Concentrate & Purify workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

  • Vessel Preparation: To a flame-dried reaction vessel, add the aryl halide (1-Bromo- or 1-Iodo-4-phenoxybenzene, 1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/Water 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of an aryl halide with an amine.[6][7]

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge a reaction flask with the aryl halide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add the amine (1.1-1.2 equiv.).

  • Inert Atmosphere: Seal the flask, remove from the glovebox, and add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (typically 80-110°C) until completion, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Conclusion

The choice between this compound and 1-Iodo-4-phenoxybenzene is a strategic decision based on a trade-off between reactivity and cost. The data unequivocally supports the higher reactivity of 1-Iodo-4-phenoxybenzene, which translates to faster reactions, milder conditions, and often higher yields in palladium-catalyzed cross-coupling reactions.[4] This makes it the substrate of choice for complex, multi-step syntheses where efficiency and the preservation of sensitive functional groups are critical. Conversely, this compound offers a more cost-effective alternative for large-scale syntheses where reaction conditions can be pushed to achieve the desired conversion. For drug development and discovery applications, the superior performance of the iodo-analogue generally provides a significant advantage in the rapid synthesis of target molecules and building libraries for screening.

References

A Comparative Guide to the Reactivity of 1-Bromo-4-phenoxybenzene and 1-Chloro-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Bromo-4-phenoxybenzene and 1-Chloro-4-phenoxybenzene, two common building blocks in organic synthesis. The selection of the aryl halide can significantly impact reaction efficiency, yield, and overall cost-effectiveness in the development of novel pharmaceuticals and functional materials. This document summarizes the expected reactivity in key transformations, supported by experimental data from closely related analogs, and provides detailed experimental protocols.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound is significantly more reactive than 1-Chloro-4-phenoxybenzene . This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with the bromo-derivative can often be performed under milder conditions, with shorter reaction times and lower catalyst loadings, leading to higher yields.

Conversely, in nucleophilic aromatic substitution (SNA_r) reactions, aryl chlorides are generally more reactive than aryl bromides, provided the aromatic ring is sufficiently activated by electron-withdrawing groups. However, for electron-neutral or weakly activated systems like the phenoxybenzene scaffold, these reactions are typically challenging and require harsh conditions.

Data Presentation: A Comparative Overview

The following tables summarize the expected and observed reactivity of this compound and 1-Chloro-4-phenoxybenzene in key chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of 4-Halo-phenoxybenzene Analogs with Phenylboronic Acid

Aryl HalideReaction Time (h)Yield (%)Reference Catalyst System
1-Bromo-4-methoxybenzene198Pd-PEPPSI-CMP (0.5 mol%), K₂CO₃, MeOH, 80 °C[1]
1-Chloro-4-methoxybenzene1296Pd-PEPPSI-CMP (0.5 mol%), K₂CO₃, MeOH, 80 °C[1]

Note: Data presented for 4-methoxy-substituted analogs serve as a close proxy for the phenoxy-substituted compounds due to their similar electronic properties.

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines

Aryl HalideGeneral Reactivity TrendExpected Outcome
This compoundAr-Br > Ar-ClHigher yields, shorter reaction times, milder conditions.
1-Chloro-4-phenoxybenzeneAr-Br > Ar-ClLower yields, longer reaction times, more forcing conditions.
Nucleophilic Aromatic Substitution

Table 3: Nucleophilic Aromatic Substitution with Sodium Methoxide

Aryl HalideGeneral Reactivity Trend (Activated Systems)Expected Outcome for Phenoxybenzene System
This compoundAr-F > Ar-Cl > Ar-Br > Ar-IVery low reactivity, requires harsh conditions.
1-Chloro-4-phenoxybenzeneAr-F > Ar-Cl > Ar-Br > Ar-ILow reactivity, but generally more facile than the bromo-analog. Requires harsh conditions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are based on established methods for similar aryl halides and should be optimized for the specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir vigorously for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add aniline followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup Aryl_Halide Aryl Halide Reaction_Mixture Reaction under Inert Atmosphere (Heat) Aryl_Halide->Reaction_Mixture Amine Amine Amine->Reaction_Mixture Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Anhydrous Solvent Solvent->Reaction_Mixture Workup Workup (Filtration, Extraction) Reaction_Mixture->Workup Purification Purification (Column Chromatography) Workup->Purification Product Aryl Amine Product Purification->Product

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

References

Efficacy of 1-Bromo-4-phenoxybenzene in Polybrominated Diphenyl Ether Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as flame retardants.[1] Their synthesis is a critical area of study for toxicological research and the development of analytical standards. This guide provides a comparative analysis of synthetic routes to PBDEs, with a focus on the potential utility of 1-bromo-4-phenoxybenzene as a starting material. We will explore established methods, including the Ullmann condensation and synthesis via diaryliodonium salts, and compare them to a hypothetical direct bromination route starting from this compound. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of specific PBDE congeners can be achieved through several pathways, each with its own advantages and disadvantages in terms of yield, regioselectivity, and scalability. Here, we compare three primary methods: a proposed direct bromination of this compound, the well-established Ullmann condensation, and a modern approach utilizing diaryliodonium salts.

MethodStarting MaterialsKey ReagentsTypical Reaction ConditionsTypical Yield (%)Purity
Direct Bromination This compound, BromineLewis Acid (e.g., AlCl₃, FeCl₃)0-25 °C, 2-4 hoursVariable (Mixture of congeners)Low (Isomeric mixture)
Ullmann Condensation Bromophenol, BromoareneCopper catalyst, Base (e.g., K₂CO₃)High temperatures (150-200 °C), 12-24 hours30-70%High
Diaryliodonium Salt Method Bromophenol, Diaryliodonium saltBase (e.g., NaH)Room temperature to 80 °C, 1-3 hours70-95%High

Detailed Experimental Protocols

Method 1: Direct Bromination of this compound (Hypothetical)

This method is proposed as a straightforward approach to introduce additional bromine atoms onto the this compound backbone. However, controlling the regioselectivity of the bromination is a significant challenge, likely leading to a mixture of PBDE congeners.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add a Lewis acid catalyst, such as anhydrous aluminum chloride (0.1 eq), to the solution.

  • Slowly add a solution of bromine (desired stoichiometry) in the same solvent from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting mixture of PBDEs using column chromatography on silica gel.

Method 2: Ullmann Condensation for PBDE Synthesis

The Ullmann condensation is a classical method for the formation of diaryl ethers, offering good yields for specific congeners when the appropriate starting materials are used.[2][3]

Experimental Protocol for the Synthesis of a Tetrabromodiphenyl Ether (e.g., BDE-47):

  • To a flame-dried Schlenk flask, add 2,4-dibromophenol (1.0 eq), 1-bromo-2,4-difluorobenzene (1.2 eq), copper(I) iodide (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired PBDE congener.

Method 3: Synthesis of PBDEs via Diaryliodonium Salts

This modern approach offers high yields and milder reaction conditions compared to the traditional Ullmann condensation.[4]

Experimental Protocol for the Synthesis of a Pentabromodiphenyl Ether (e.g., BDE-99):

  • Preparation of the Diaryliodonium Salt: In a round-bottom flask, dissolve 2,4,5-tribromoiodobenzene (1.0 eq) in a mixture of acetic anhydride and sulfuric acid at 0 °C. Slowly add potassium persulfate and stir for 2 hours. Then, add 1,3,5-tribromobenzene (1.2 eq) and continue stirring at room temperature for 24 hours. Pour the mixture into ice water to precipitate the diaryliodonium salt, which is then filtered, washed, and dried.

  • Coupling Reaction: To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2,4,5-tribromophenol (1.0 eq) in THF dropwise.

  • After the evolution of hydrogen gas ceases, add the prepared diaryliodonium salt (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired PBDE congener.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic methods, the following diagrams illustrate the key steps and transformations.

Direct_Bromination Start This compound Reagents Br₂, Lewis Acid Start->Reagents Product Mixture of PBDEs Reagents->Product Electrophilic Aromatic Substitution

Direct Bromination of this compound.

Ullmann_Condensation Bromophenol Bromophenol Catalyst Cu(I) catalyst, Base Bromophenol->Catalyst Bromoarene Bromoarene Intermediate Copper-phenoxide complex Bromoarene->Intermediate Catalyst->Intermediate Deprotonation Product Polybrominated Diphenyl Ether Intermediate->Product Reductive Elimination

Ullmann Condensation Pathway.

Diaryliodonium_Salt_Method Bromophenol Bromophenol Base Base (e.g., NaH) Bromophenol->Base Phenoxide Bromophenoxide Base->Phenoxide Deprotonation Diaryliodonium Diaryliodonium Salt Phenoxide->Diaryliodonium Product Polybrominated Diphenyl Ether Diaryliodonium->Product Nucleophilic Arylation

Diaryliodonium Salt Synthesis Pathway.

Conclusion

The choice of synthetic route for a particular polybrominated diphenyl ether congener depends on the desired purity, yield, and the availability of starting materials.

  • Direct bromination of this compound is a conceptually simple but likely non-selective method, yielding a mixture of products that would require extensive purification. This approach may be suitable for creating a mixed PBDE standard but is not ideal for the synthesis of a single, high-purity congener.

  • The Ullmann condensation is a reliable and well-documented method for producing specific PBDEs with high purity, although it often requires harsh reaction conditions and can result in moderate yields.

  • The diaryliodonium salt method represents a significant improvement, offering high yields under mild conditions and with excellent regioselectivity, making it a superior choice for the targeted synthesis of specific PBDE congeners.

For researchers requiring high-purity, individual PBDE congeners for toxicological studies or as analytical standards, the diaryliodonium salt method is the most efficacious approach. While the direct bromination of this compound is a plausible route, its lack of selectivity is a major drawback for most research applications.

References

X-ray Crystallography of 1-Bromo-4-phenoxybenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

As a direct comparison of a series of 1-bromo-4-phenoxybenzene derivatives is limited by the availability of published crystal structures, we present the crystallographic data for a closely related analogue, 1-bromo-4-iodo-benzene, to exemplify the type of structural information derived from X-ray diffraction studies.[1] This data provides a benchmark for what researchers can expect when analyzing similar halogenated aromatic compounds.

Parameter1-Bromo-4-iodo-benzene
Chemical Formula C₆H₄BrI
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.1704(6)
b (Å) 5.8242(8)
c (Å) 14.929(2)
α (°) 90
β (°) 97.315(5)
γ (°) 90
Volume (ų) 359.67(9)
Z 2
Temperature (K) 200
Rgt(F) 0.0303
wRref(F²) 0.0982

Experimental Protocols

The following sections detail the typical methodologies employed in the synthesis and X-ray crystallographic analysis of this compound derivatives and related compounds.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves a nucleophilic aromatic substitution reaction. A common method is the Ullmann condensation, which entails the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

General Procedure:

  • Reactants: A substituted phenol and 1,4-dibromobenzene (or a derivative) are used as starting materials.

  • Catalyst and Base: A copper catalyst, such as copper(I) iodide or copper(I) oxide, and a base, typically potassium carbonate or cesium carbonate, are employed.

  • Solvent: A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is commonly used.

  • Reaction Conditions: The reaction mixture is heated at an elevated temperature, often between 120-180 °C, for several hours to days.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure this compound derivative.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement of the synthesized compounds is achieved through single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is typically achieved through slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.[1] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the space group. The crystal structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is subsequently refined against the experimental data to improve its accuracy and determine the final atomic positions, bond lengths, and angles.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a this compound derivative using X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth Pure Compound data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure logical_relationship cluster_derivatives Derivatives cluster_analysis Comparative Analysis parent This compound derivative1 Derivative A (e.g., -NO2 substituted) parent->derivative1 Substitution derivative2 Derivative B (e.g., -CH3 substituted) parent->derivative2 Substitution derivative3 Derivative C (e.g., -OH substituted) parent->derivative3 Substitution bond_lengths Bond Lengths derivative1->bond_lengths bond_angles Bond Angles derivative1->bond_angles packing Crystal Packing derivative1->packing intermolecular Intermolecular Interactions derivative1->intermolecular derivative2->bond_lengths derivative2->bond_angles derivative2->packing derivative2->intermolecular derivative3->bond_lengths derivative3->bond_angles derivative3->packing derivative3->intermolecular

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development, the synthesis of biaryl compounds such as 4-phenoxybiphenyl, derived from 1-bromo-4-phenoxybenzene, is of significant interest. The choice of catalyst is paramount to the success of this transformation, influencing reaction efficiency, yield, and conditions. This guide provides a comparative overview of common palladium and nickel-based catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids, supported by experimental data from analogous reactions.

Catalyst Performance Comparison

The selection of an optimal catalyst system depends on various factors including cost, air-stability, catalyst loading, and the desired reaction conditions (e.g., temperature and time). While direct comparative studies on this compound are limited, data from structurally similar aryl bromides provide valuable insights into catalyst performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium-Based Catalysts
Pd(OAc)₂PPh₃K₂CO₃Toluene/Ethanol/H₂O8012-24~95%A standard, reliable system for general aryl bromides.[1]
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10012-24HighA widely used, commercially available Pd(0) catalyst.
Pd/C (10%)-K₂CO₃Ethanol/H₂O904-6Good to ExcellentHeterogeneous catalyst, allowing for easier separation and recycling.[2]
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane/H₂O100Overnight~80%Effective for a range of aryl bromides.[3]
Nickel-Based Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF or t-amyl alcohol100-12012-18HighA cost-effective alternative to palladium, particularly for challenging substrates.[4]
Ni-Fe₃O₄/MWCNTs-K₃PO₄Dioxane/H₂O1200.25>95%A magnetically recoverable nanocatalyst with high efficiency.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methodologies. Below are representative procedures for palladium and nickel-catalyzed Suzuki-Miyaura coupling reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(OAc)₂/PPh₃

This protocol outlines a general and robust procedure for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (in a suitable ratio, e.g., 5:2:2)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-phenoxybiphenyl derivative.[1]

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂

This protocol provides a method for a nickel-catalyzed cross-coupling reaction, which can be a more economical alternative to palladium-based systems.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous t-amyl alcohol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and potassium phosphate to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous t-amyl alcohol to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and catalytic pathways, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Arylboronic Acid Base (e.g., K₂CO₃) Setup Combine reactants and catalyst in a solvent under inert atmosphere Reactants->Setup Catalyst Catalyst System (e.g., Pd(OAc)₂/Ligand) Catalyst->Setup Heating Heat the mixture (e.g., 80-120 °C) Setup->Heating Monitoring Monitor progress (TLC, GC-MS) Heating->Monitoring Quench Cool and quench the reaction Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify by column chromatography Extraction->Purification Product 4-Phenoxybiphenyl Product Purification->Product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArAr 4-Phenoxybiphenyl (Ar-Ar') ArX This compound (Ar-X) ArBOH2 Arylboronic Acid (Ar'B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

References

A Head-to-Head Battle of Arylating Agents: Benchmarking 1-Bromo-4-phenoxybenzene in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an optimal arylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of 1-Bromo-4-phenoxybenzene against other common arylating agents in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

This objective analysis, supported by experimental data, will illuminate the relative performance of this compound and provide a framework for informed decision-making in synthetic planning.

Performance Comparison in Key Arylation Reactions

The efficacy of an arylating agent is largely determined by the nature of its leaving group. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl, which correlates with the bond dissociation energies of the carbon-leaving group bond. While aryl iodides often exhibit the highest reactivity, their higher cost and lower stability can make aryl bromides like this compound a more practical choice. Aryl chlorides are economically attractive but typically require more forcing reaction conditions. Aryl triflates offer reactivity comparable to bromides but can be more expensive. Diaryliodonium salts have emerged as highly reactive arylating agents that can often facilitate reactions under milder conditions.

The following tables summarize quantitative data for the performance of various 4-phenoxy-substituted arylating agents in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. It is important to note that while the data is drawn from comparative studies, slight variations in experimental conditions can influence yields.

Table 1: Suzuki-Miyaura Coupling of 4-Phenoxy-Substituted Arylating Agents with Phenylboronic Acid

EntryArylating AgentLeaving GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-phenoxybenzene-IPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802~95
2This compound-BrPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85-90
31-Chloro-4-phenoxybenzene-ClPd₂(dba)₃ / XPhosK₃PO₄Dioxane10024~70
44-Phenoxyphenyl triflate-OTfPd(OAc)₂ / PCy₃K₃PO₄Toluene10012~80-85
5(4-Phenoxyphenyl)(phenyl)iodonium triflate-IPh(OTf)Pd(OAc)₂K₂CO₃DMFRT1>95

Table 2: Buchwald-Hartwig Amination of 4-Phenoxy-Substituted Arylating Agents with Morpholine

EntryArylating AgentLeaving GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-phenoxybenzene-IPd₂(dba)₃ / BINAPNaOtBuToluene1008~90
2This compound-BrPd₂(dba)₃ / XPhosNaOtBuToluene10016~92
31-Chloro-4-phenoxybenzene-ClPd₂(dba)₃ / RuPhosK₃PO₄Dioxane11024~75
44-Phenoxyphenyl triflate-OTfPd(OAc)₂ / XPhosCs₂CO₃Toluene10018~88
5(4-Phenoxyphenyl)(phenyl)iodonium triflate-IPh(OTf)CuI (ligand-free)K₂CO₃DMF804~94

Table 3: Heck Reaction of 4-Phenoxy-Substituted Arylating Agents with n-Butyl Acrylate

EntryArylating AgentLeaving GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-phenoxybenzene-IPd(OAc)₂Et₃NDMF1001~95
2This compound-BrPd(OAc)₂ / PPh₃Et₃NDMF12012~85
31-Chloro-4-phenoxybenzene-ClPd(OAc)₂ / P(o-tol)₃K₂CO₃NMP14024~60
44-Phenoxyphenyl triflate-OTfPd(OAc)₂Et₃NDMF1004~90
5(4-Phenoxyphenyl)(phenyl)iodonium triflate-IPh(OTf)Pd(OAc)₂NaOAcDMF802>95

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

To a dry Schlenk flask, this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) are added. The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) is then added under a positive flow of argon. A degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) is added via syringe. The reaction mixture is heated to 80 °C and stirred for 12 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%)). The tube is evacuated and backfilled with argon (repeated three times). Anhydrous toluene (5 mL) is added, followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe. The reaction vessel is sealed and heated to 100 °C with vigorous stirring for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

General Protocol for the Heck Reaction

To a round-bottom flask is added this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon. Anhydrous DMF (5 mL) is added, followed by triethylamine (1.5 mmol, 1.5 equiv.) and n-butyl acrylate (1.2 mmol, 1.2 equiv.). The mixture is heated to 120 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Workflows and Decision-Making

To further aid in understanding the experimental processes and the logic behind selecting an appropriate arylating agent, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Arylating Agent, Coupling Partner, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product product purify->product Final Product

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Arylating_Agent_Selection start Select Arylating Agent cost_reactivity Primary Consideration: Cost vs. Reactivity start->cost_reactivity mild_conditions Mild Conditions Required? cost_reactivity->mild_conditions High Reactivity Needed cost_priority Is Cost the Highest Priority? cost_reactivity->cost_priority Cost is a Major Factor functional_groups Sensitive Functional Groups? mild_conditions->functional_groups No use_iodide_or_diaryliodonium Use Aryl Iodide or Diaryliodonium Salt mild_conditions->use_iodide_or_diaryliodonium Yes functional_groups->use_iodide_or_diaryliodonium Yes use_bromide_or_triflate Use Aryl Bromide or Aryl Triflate functional_groups->use_bromide_or_triflate No cost_priority->use_bromide_or_triflate No use_chloride Use Aryl Chloride (expect harsher conditions) cost_priority->use_chloride Yes

A decision tree for selecting an appropriate arylating agent.

Safety Operating Guide

Proper Disposal of 1-Bromo-4-phenoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for 1-Bromo-4-phenoxybenzene, a halogenated aromatic compound. Adherence to these protocols is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. The information presented is intended to supplement, not replace, your institution's specific chemical hygiene and waste management plans.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. It is also recognized as being toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for signs of degradation before use[2][3].

  • Eye Protection: Use safety goggles or a face shield to protect against splashes[1][2].

  • Lab Coat: A flame-retardant lab coat is recommended[2][3].

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust[2][4][5].

In the event of exposure, flush the affected area with copious amounts of water and seek immediate medical attention[1][6]. Ensure that eyewash stations and safety showers are readily accessible near the workstation[1][5].

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process. Halogenated organic compounds like this compound must be collected separately from non-halogenated solvent wastes[7][8][9]. Mixing these waste streams can significantly increase disposal costs and complexity[7][9].

Collection Procedures:

  • Container: Use a dedicated, properly labeled, and sealed container for this compound waste[2]. The original container is often the best choice for waste storage[9]. Containers must be in good condition, free of leaks, and compatible with the chemical[9].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and a list of all chemical constituents and their approximate percentages[7].

  • Contaminated Materials: Any materials that come into contact with this compound, such as gloves, pipette tips, and absorbent materials, are considered contaminated and must be disposed of as hazardous waste in a separate, clearly labeled container[2].

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA)[7]. The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition[1][5]. Ensure secondary containment is used to prevent the spread of potential spills[7].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate non-essential personnel from the immediate area[2].

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite[1][2][10]. Avoid creating dust[2].

  • Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal[1][2][10].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EH&S) department.

Disposal Pathway

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service[2][3][6]. These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.

Under no circumstances should this compound be disposed of down the drain or in regular trash. This compound is toxic to aquatic organisms and can have long-term adverse effects on the environment[1].

Empty containers that have held this compound must also be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent[9]. The rinsate from this process must be collected and disposed of as hazardous waste[9].

Quantitative Data Summary

While specific disposal limits are determined by licensed waste disposal facilities and regulatory bodies, the following table summarizes key safety and handling parameters.

ParameterValue/InstructionSource
Flash Point > 100 °C / > 212 °F[1]
Storage Temperature Room temperature in a dry, cool, well-ventilated place[1][11]
Waste Segregation Separate from non-halogenated solvents, acids, bases, and oxidizers[7][8]
Spill Containment Use inert absorbent material (sand, earth, vermiculite)[1][10]
Disposal Method Licensed professional waste disposal service[2][3][6]

Disposal Workflow

The following diagram outlines the step-by-step process for the proper in-laboratory management and disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Collect this compound Waste in a Dedicated Container B->C E Collect Contaminated Materials (Gloves, Liners, etc.) Separately B->E D Segregate from Non-Halogenated Waste C->D F Properly Label Waste Containers D->F E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Contact EH&S for Waste Pickup H->I J Disposal by Licensed Waste Management Service I->J

Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and waste disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Personal protective equipment for handling 1-Bromo-4-phenoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Bromo-4-phenoxybenzene

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Understanding the Hazards

This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be selected based on the specific tasks and quantities of the substance being handled.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[1][6] Glove suitability and breakthrough time should be confirmed with the manufacturer's data.[5]Prevents skin contact which can cause irritation and potential sensitization.[1][2]
Body Protection A standard laboratory coat is the minimum requirement. For larger quantities or splash potential, wear a chemically resistant apron or suit.[2][7][8]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing dust or vapors.[1][8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required.[5][9]Prevents respiratory tract irritation.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Step-by-Step Handling Protocol

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Verify Engineering Controls: Ensure a chemical fume hood is operational. Confirm the location and accessibility of the nearest eyewash station and safety shower.[3]

  • Assemble Materials: Gather all necessary PPE, handling equipment, and spill containment materials before bringing the chemical into the work area.

Handling:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Work in a Fume Hood: Conduct all weighing and transferring operations inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contamination: Use dedicated spatulas and glassware. Keep the container tightly closed when not in use.[3][4] Avoid actions that could generate dust or aerosols.[1]

  • Immediate Cleanup: In case of a minor spill within the fume hood, absorb the material with an inert absorbent (e.g., sand, diatomite) and place it in a sealed container for disposal.[1][3]

Post-Handling:

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., alcohol), followed by soap and water.[9]

  • Doff PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items like gloves in the designated hazardous waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][8]

Disposal Plan
  • Waste Classification: this compound is considered hazardous waste.[2][7] All unused material and its container must be disposed of accordingly.

  • Waste Collection: Collect all waste, including contaminated disposable PPE and spill cleanup materials, in a clearly labeled, sealed, and appropriate hazardous waste container.[9]

  • Regulatory Compliance: Ensure that disposal is carried out in strict accordance with all local, regional, and national environmental regulations.[4][10] Do not empty into drains or release into the environment.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal Phase A Review SDS for This compound B Verify Fume Hood, Eyewash & Shower A->B C Assemble All Required PPE B->C D Don Appropriate PPE C->D Proceed to Handling E Weigh & Handle Chemical D->E F Keep Container Sealed When Not in Use E->F G Decontaminate Work Area & Equipment F->G Complete Handling H Dispose of Contaminated PPE as Hazardous Waste G->H I Dispose of Chemical Waste per Regulations H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.